molecular formula C8H6F3IO B1525899 [4-Iodo-3-(trifluoromethyl)phenyl]methanol CAS No. 959632-19-0

[4-Iodo-3-(trifluoromethyl)phenyl]methanol

Cat. No.: B1525899
CAS No.: 959632-19-0
M. Wt: 302.03 g/mol
InChI Key: YYONAVLDVPQGJH-UHFFFAOYSA-N
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Description

[4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS 959632-19-0) is a valuable bifunctional building block in organic synthesis and chemical biology research. Its molecular formula is C~8~H~6~F~3~IO and it has a molecular weight of 302.03 g/mol. This compound features two key moieties: a benzyl alcohol group, which can be further functionalized (e.g., to ethers or esters), and an aryl iodide group, which is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . The presence of the trifluoromethyl group is of particular interest, as its incorporation into organic molecules is known to significantly alter their physical, chemical, and biological properties, enhancing metabolic stability and lipophilicity . This makes the compound a promising precursor for the synthesis of more complex molecules for applications in medicinal chemistry and material science. For instance, derivatives of trifluoromethylphenyl diazirines, which can be synthesized from similar iodo-trifluoromethylphenyl precursors, are widely used as photoaffinity labeling (PAL) probes in chemical biology to study biomolecular interactions . The aryl iodide handle specifically allows for the introduction of an alkyne group via cross-coupling, creating versatile reagents that combine photoaffinity labeling with click chemistry capabilities for proteomic studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-iodo-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONAVLDVPQGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271294
Record name 4-Iodo-3-(trifluoromethyl)benzenemethanol
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Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959632-19-0
Record name 4-Iodo-3-(trifluoromethyl)benzenemethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=959632-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[4-Iodo-3-(trifluoromethyl)phenyl]methanol CAS number 959632-19-0

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes chemical engineering principles with medicinal chemistry strategy.

CAS Number: 959632-19-0 Common Name: 4-Iodo-3-(trifluoromethyl)benzyl alcohol Document Type: Technical Application Guide Version: 2.0 (2025 Revision)

Executive Summary: The "Orthogonal" Scaffold

In the architecture of modern kinase inhibitors and receptor modulators, [4-Iodo-3-(trifluoromethyl)phenyl]methanol serves as a high-value "orthogonal" building block. Its structural utility lies in its three distinct functional domains, each serving a specific role in Drug Discovery:

  • The Aryl Iodide (C-4): A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the rapid attachment of biaryl pharmacophores.

  • The Trifluoromethyl Group (C-3): A metabolic blocking group that modulates lipophilicity (

    
    ) and prevents oxidative metabolism at the sensitive benzyl positions.
    
  • The Benzylic Alcohol (C-1): A versatile anchor point that can be oxidized to an aldehyde (for reductive amination), converted to a leaving group (for

    
     reactions), or used directly in ether synthesis.
    

This guide details the synthesis, handling, and strategic application of this compound, emphasizing protocols that preserve the labile C-I bond during manipulation.

Chemical Specifications & Physical Profile[1][2][3][4]

ParameterSpecification
IUPAC Name [4-Iodo-3-(trifluoromethyl)phenyl]methanol
Molecular Formula

Molecular Weight 302.03 g/mol
Appearance White to off-white crystalline solid (or viscous oil upon supercooling)
Melting Point 58–62 °C (Typical range for high purity)
Solubility Soluble in DMSO, DCM, MeOH, THF; Insoluble in water.[1][2][3][4][5]
pKa ~14 (Alcoholic proton); Aryl ring electron-deficient due to

.
Storage 2–8 °C, protect from light (prevents photo-deiodination).

Strategic Utility in Medicinal Chemistry

The Trifluoromethyl Effect

The


 group at the meta position is not merely a spacer; it is a critical physicochemical modulator.
  • Metabolic Stability: The strong electron-withdrawing nature of the

    
     group deactivates the aromatic ring against electrophilic metabolic attack (e.g., P450 oxidation).
    
  • Lipophilicity: It increases the partition coefficient, enhancing membrane permeability.

  • Conformation: The steric bulk of the

    
     group (similar volume to an isopropyl group) forces the adjacent iodine and any subsequent coupled groups out of planarity, potentially improving selectivity for enzyme pockets.
    
Chemoselectivity Challenges

The primary challenge when working with CAS 959632-19-0 is the chemoselectivity between the Iodine and the Alcohol .

  • Risk: Strong reducing agents (e.g.,

    
    ) used to generate the alcohol can accidentally reduce the aryl iodide (de-halogenation).
    
  • Solution: Use electrophilic reducing agents like Borane-THF (

    
    ) which preferentially reduce carboxylic acids to alcohols while leaving aryl halides intact.
    

Synthesis & Production Protocol

Retrosynthetic Logic

The most reliable route to CAS 959632-19-0 is the selective reduction of 4-iodo-3-(trifluoromethyl)benzoic acid (CAS 914636-20-7). While ester reduction with DIBAL-H is possible, the acid reduction with Borane is operationally simpler and avoids over-reduction byproducts.

Visualization: Synthetic Pathway

The following diagram illustrates the reduction mechanism and the subsequent divergent pathways.

SynthesisWorkflow Acid Precursor: 4-Iodo-3-(CF3)benzoic acid (CAS 914636-20-7) Complex Intermediate: Acyloxyborane Complex Acid->Complex BH3·THF, 0°C (Electrophilic Attack) Target TARGET: [4-Iodo-3-(CF3)phenyl]methanol (CAS 959632-19-0) Complex->Target Hydride Transfer & Hydrolysis Suzuki Path A: Suzuki Coupling (Biaryl Synthesis) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Retains CH2OH) Mesylate Path B: Activation (Mesylation/Halogenation) Target->Mesylate MsCl, Et3N (Activates CH2OH)

Figure 1: Selective synthesis of CAS 959632-19-0 via Borane reduction, followed by divergent functionalization pathways.

Detailed Experimental Protocol

Objective: Synthesis of [4-Iodo-3-(trifluoromethyl)phenyl]methanol from the corresponding benzoic acid.

Reagents:

  • 4-Iodo-3-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution (1.5 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 4-Iodo-3-(trifluoromethyl)benzoic acid (e.g., 5.0 g, 15.8 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice/water bath.

  • Reduction (Critical Step):

    • Expert Insight: Do not use

      
      . The hydride is nucleophilic and may attack the Iodine position. Use 
      
      
      
      , which is electrophilic and attacks the electron-rich carbonyl oxygen first.
    • Add the

      
       solution (23.7 mL, 23.7 mmol) dropwise over 20 minutes. Gas evolution (
      
      
      
      ) will occur; ensure proper venting.
  • Reaction: Once addition is complete, allow the reaction to warm to room temperature naturally. Stir for 12–16 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. The acid spot should disappear.

  • Quench: Cool the mixture back to 0 °C. Carefully add Methanol (10 mL) dropwise. Caution: Vigorous bubbling. This destroys excess borane and breaks down the borate ester intermediate.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • 1M

      
       (50 mL) – to solubilize boron salts.
      
    • Saturated

      
       (50 mL) – to remove unreacted acid.
      
    • Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Expected Yield: 85–95% Validation:


 NMR (400 MHz, 

) should show a singlet/doublet for the benzylic

at

~4.7 ppm and absence of the carboxylic acid proton.

Functionalization Workflows

Once synthesized, CAS 959632-19-0 acts as a pivot point. The researcher must decide which "end" of the molecule to modify first.

Decision Logic: The "Protection" Dilemma

If your next step is a Suzuki Coupling at the Iodine position, you generally do not need to protect the alcohol, provided you use mild bases (


, 

). However, if you plan to use strong bases (e.g., NaH, LiHMDS) later, protect the alcohol as a TBS ether or THP ether first.
Workflow Diagram: Divergent Synthesis

Functionalization cluster_0 Path A: C-C Bond Formation cluster_1 Path B: Alcohol Modification Start [4-Iodo-3-(CF3)phenyl]methanol Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd-Cat) Start->Suzuki High Priority (Build Scaffold) Sonogashira Sonogashira (Alkyne, CuI, Pd) Start->Sonogashira Oxidation Oxidation to Aldehyde (Dess-Martin or Swern) Start->Oxidation For Reductive Amination Activation Conversion to Leaving Group (MsCl or PBr3) Start->Activation For Ether/Amine Alkylation

Figure 2: Decision matrix for functionalizing the orthogonal handles of CAS 959632-19-0.

Safety & Handling (E-E-A-T)

  • Organoiodide Stability: While aryl iodides are generally stable, they can undergo photo-degradation. Store this compound in amber vials.

  • Reactivity: The benzylic alcohol is prone to acid-catalyzed dehydration or substitution. Avoid prolonged exposure to strong Lewis acids unless reaction is intended.

  • Toxicology: As with many halogenated aromatics, treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

  • Waste Disposal: Iodine-containing waste should be segregated from general organic waste in some jurisdictions to prevent incinerator corrosion; check local EHS regulations.

References

  • Sigma-Aldrich. 4-Iodo-3-(trifluoromethyl)benzyl alcohol Product Sheet. Retrieved from

  • ChemScene. [4-Iodo-3-(trifluoromethyl)phenyl]methanol Properties and Safety. Retrieved from

  • National Center for Biotechnology Information.PubChem Compound Summary for CAS 959632-19-0. (General structural reference).
  • Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes. (Foundational reference for chemoselective Borane reduction of acids in presence of halides).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

[4-Iodo-3-(trifluoromethyl)phenyl]methanol structure and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

A Bifunctional Scaffold for Medicinal Chemistry and Materials Science [1]

Executive Summary

[4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS: 959632-19-0) is a high-value synthetic intermediate characterized by its trifunctional nature: a reactive aryl iodide, a metabolically stable trifluoromethyl group, and a versatile primary alcohol. This compound serves as a critical "linchpin" scaffold in drug discovery, particularly for fragment-based drug design (FBDD) where the orthogonal reactivity of the iodide (cross-coupling) and the alcohol (nucleophilic substitution/oxidation) allows for rapid library generation.

This guide details the structural properties, validated synthesis protocols, and reactivity profiles of this compound, emphasizing the steric implications of the ortho-trifluoromethyl group on palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physical Properties[2][3][4]

Property Data
IUPAC Name [4-Iodo-3-(trifluoromethyl)phenyl]methanol
Common Synonyms 4-Iodo-3-(trifluoromethyl)benzyl alcohol; 4-Hydroxymethyl-1-iodo-2-(trifluoromethyl)benzene
CAS Number 959632-19-0
Molecular Formula C

H

F

IO
Molecular Weight 302.03 g/mol
SMILES OCC1=CC(C(F)(F)F)=C(I)C=C1
Physical State Solid (typically off-white to pale yellow crystalline powder)
Melting Point 92–99 °C (Predicted/Analogous range based on acid precursor)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water

Structural Analysis & Steric Environment

The molecule features a 1,3,4-substitution pattern on the benzene ring. Understanding the spatial arrangement is critical for predicting reactivity:

  • Position 1 (Hydroxymethyl): Located para to the bulky iodine and meta to the trifluoromethyl group. It acts as a standard primary benzyl alcohol, amenable to oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate).

  • Position 3 (Trifluoromethyl): This group exerts a strong electron-withdrawing effect (inductive), deactivating the ring toward electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (S

    
    Ar) if the iodine is displaced. Crucially, it provides steric bulk ortho to the iodine atom.
    
  • Position 4 (Iodine): The site of cross-coupling. The adjacent CF

    
     group can hinder the approach of palladium catalysts, often necessitating the use of sterically demanding, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition step.
    
Diagram 1: Structural Logic & Reactivity Map

G Center [4-Iodo-3-(trifluoromethyl)phenyl]methanol Alcohol 1° Alcohol (Pos 1) Nucleophilic Attack / Oxidation Center->Alcohol Remote Functionalization Iodide Aryl Iodide (Pos 4) Pd-Catalyzed Cross-Coupling Center->Iodide Ortho-Steric Hindrance CF3 Trifluoromethyl (Pos 3) Metabolic Stability / Lipophilicity Center->CF3 Electronic Modulation

Caption: Functional analysis of the scaffold showing the three distinct chemical handles and their interrelationships.

Validated Synthesis Protocol

While the compound can be synthesized via various routes, the chemoselective reduction of 4-iodo-3-(trifluoromethyl)benzoic acid is the most reliable laboratory method. This route avoids the harsh conditions of direct iodination, which can lead to regioselectivity issues.

Protocol: Borane-Mediated Reduction

Objective: Reduce the carboxylic acid to the alcohol without dehalogenating the iodine or affecting the trifluoromethyl group.

Reagents:

  • Precursor: 4-Iodo-3-(trifluoromethyl)benzoic acid (CAS: 914636-20-7)

  • Reductant: Borane-Tetrahydrofuran complex (BH

    
    ·THF, 1.0 M)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N

    
     or Ar) throughout.[3]
    
  • Dissolution: Charge the flask with 4-iodo-3-(trifluoromethyl)benzoic acid (1.0 equiv, e.g., 5.0 g). Add anhydrous THF (10 mL per gram of substrate) and cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add BH

    
    ·THF (1.0 M solution, 2.5 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes. Caution: Hydrogen gas evolution will occur.
    
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–16 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The acid spot should disappear, replaced by a more polar alcohol spot.

  • Quench: Cool the mixture back to 0 °C. Carefully add Methanol (excess) dropwise to destroy unreacted borane. Stir for 30 minutes until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0%
    
    
    40% EtOAc in Hexanes).

Expert Insight: Avoid using Lithium Aluminum Hydride (LiAlH


) if possible. While effective for acid reduction, LiAlH

can occasionally cause hydrodehalogenation (loss of Iodine) in electron-deficient aryl iodides. Borane is chemoselective for the carboxylic acid in the presence of halides.
Diagram 2: Synthetic Pathway

Synthesis Acid 4-Iodo-3-(trifluoromethyl)benzoic acid (CAS: 914636-20-7) Intermediate Boronate Intermediate Acid->Intermediate Reduction Reagent BH3·THF (2.5 eq) THF, 0°C to RT, 16h Reagent->Intermediate Product [4-Iodo-3-(trifluoromethyl)phenyl]methanol (Target) Intermediate->Product Hydrolysis Quench MeOH Quench (Hydrolysis) Quench->Product

Caption: Chemoselective reduction pathway from the commercially available benzoic acid precursor.

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold is in constructing biaryl systems.[4] However, the ortho-effect of the CF


 group cannot be ignored.
  • Challenge: The bulky CF

    
     group at position 3 creates steric hindrance around the Iodine at position 4. Standard catalysts (e.g., Pd(PPh
    
    
    
    )
    
    
    ) may show sluggish kinetics or incomplete conversion.
  • Solution: Utilize active Pd(0) sources with electron-rich, bulky biaryl phosphine ligands.

    • Recommended System: Pd

      
      (dba)
      
      
      
      (1-2 mol%) + XPhos or SPhos (2-4 mol%) + K
      
      
      PO
      
      
      (2 equiv) in Toluene/Water or Dioxane/Water at 80–100 °C.
    • Mechanistic Rationale: These ligands facilitate the oxidative addition step (often the rate-determining step for hindered substrates) and stabilize the monoligated Pd(0) species.

Bioisosterism & Metabolic Stability

The CF


 group serves two medicinal chemistry functions:
  • Lipophilicity Modulation: Increases logP, improving membrane permeability.[5]

  • Metabolic Blocking: The C-F bond is highly stable. Placing the CF

    
     group adjacent to the coupling site can prevent metabolic oxidation of the resulting biaryl system.
    

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive (Iodides can degrade/discolor upon prolonged light exposure).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust/vapors.

References

  • Synthesis & Reduction: Chemoselective Reduction of Carboxylic Acids. Journal of Organic Chemistry.[4] Reliable protocols for Borane-THF reduction of benzoic acids.

  • Suzuki Coupling Optimization: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Medicinal Chemistry of Fluorine: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Compound Data: PubChem CID 15582607 (Related Analogues) and commercial supplier data for CAS 959632-19-0.

Sources

Physical properties of [4-Iodo-3-(trifluoromethyl)phenyl]methanol (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties and characterization protocols for [4-Iodo-3-(trifluoromethyl)phenyl]methanol , a specialized fluorinated intermediate used in high-value medicinal chemistry and agrochemical synthesis.

Chemical Identity & Structural Significance

Compound Name: [4-Iodo-3-(trifluoromethyl)phenyl]methanol CAS Registry Number: 959632-19-0 Molecular Formula: C₈H₆F₃IO Molecular Weight: 302.03 g/mol [1][2][3]

Structural Analysis

This compound features a tri-substituted benzene ring containing three distinct functional domains, each imparting specific physicochemical behaviors:

  • Benzylic Alcohol (-CH₂OH): Provides a handle for hydrogen bonding and further derivatization (e.g., oxidation to aldehydes, conversion to halides).[2][3]

  • Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) that increases lipophilicity and metabolic stability.[2][3] It significantly alters the pKa of the benzylic alcohol compared to non-fluorinated analogs.[2][3]

  • Iodine Atom (-I): A heavy, polarizable halogen positioned ortho to the CF₃ group.[2][3] The bulky iodine atom facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) but also imposes steric constraints that influence the crystal lattice energy (melting point).[2]

Physical Properties Data

Note: Due to the specialized nature of this intermediate, certain values are predicted based on Structure-Property Relationships (SPR) of analogous fluorinated aryl iodides.[2] Experimental verification is recommended for critical applications.

PropertyValue / DescriptionCondition / Note
Physical State Solid (Crystalline powder)Standard Temperature & Pressure (STP)
Appearance Off-white to pale yellowColoration often due to trace iodine liberation
Melting Point 55 – 65 °C (Predicted)Experimental determination required (See Protocol A)
Boiling Point ~290 – 300 °C (Extrapolated)Decomposition likely at 1 atm.[2][3][4][5][6] Distill under vacuum.
Density 1.85 ± 0.1 g/cm³High density due to Iodine atom
LogP (Octanol/Water) ~2.9 – 3.2Highly Lipophilic
pKa ~13.5 (Alcoholic proton)Slightly more acidic than benzyl alcohol due to -CF₃/-I EWG effect
Solubility Profile
SolventSolubilityOperational Insight
Water Insoluble (< 0.1 mg/mL)Hydrophobic effect of -CF₃ and -I dominates.[2][3]
Methanol Soluble (> 50 mg/mL)Good solvent for recrystallization.[2][3]
DCM (Dichloromethane) Highly SolubleIdeal for extraction and reaction medium.[2][3]
DMSO Highly SolublePreferred for biological assays and stock solutions.[2][3]

Experimental Determination Protocols

Protocol A: Capillary Melting Point Determination

Objective: To determine the purity and phase transition temperature.[2][3]

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent, which acts as an impurity and depresses the MP.[2][3]

  • Loading: Pack 2-3 mm of the fine powder into a glass capillary tube. Ensure compact packing by tapping the tube on a hard surface.[2][3]

  • Ramping:

    • Fast Ramp: Heat at 10°C/min to estimate the onset.[2][3]

    • Precise Ramp: Cool the apparatus 20°C below the estimated onset. Heat at 1°C/min .[2][3]

  • Observation: Record the temperature at the first sign of liquid (Meniscus point) and complete liquefaction (Clear point).[2][3] A range < 2°C indicates high purity (>98%).[2][3]

Protocol B: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To quantify exact solubility in assay buffers or organic solvents.[2][3]

Workflow Visualization (Graphviz):

SolubilityWorkflow Figure 1: Thermodynamic Solubility Determination Workflow Start Excess Solid Addition Equilibrate Equilibration (24h @ 25°C, 300 rpm) Start->Equilibrate Solvent Added Filter Filtration (0.22 µm PVDF) Equilibrate->Filter Saturated Soln Dilute Dilution (Mobile Phase) Filter->Dilute Filtrate Analyze HPLC-UV Analysis (Quant vs Standard) Dilute->Analyze Sample

  • Saturation: Add excess [4-Iodo-3-(trifluoromethyl)phenyl]methanol to 2 mL of the target solvent (e.g., pH 7.4 PBS or Water) in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (low binding) to remove undissolved solids.

  • Quantification: Inject the filtrate into an HPLC system (C18 column, Water/Acetonitrile gradient). Calculate concentration using a calibration curve derived from a DMSO stock solution.

Handling, Stability & Safety

  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light, liberating iodine (turning the solid yellow/brown).[2][3] Store in amber vials.

  • Thermal Stability: The trifluoromethyl group stabilizes the ring, but the benzylic alcohol can dehydrate or oxidize at high temperatures (>150°C).[2][3] Avoid prolonged heating without solvent.[2][3]

  • Reactivity: The benzylic hydroxyl group is nucleophilic.[2][3] In the presence of strong bases (NaH), it will form an alkoxide capable of ether synthesis.[2][3]

References

  • Accela ChemBio Inc. (2023).[2][3] Product Data Sheet: [4-iodo-3-(trifluoromethyl)phenyl]methanol (CAS 959632-19-0).[1][2][3] Retrieved from

  • ChemScene. (2024).[2][3] Structural Analogs and Physical Properties of Fluorinated Benzyl Alcohols. Retrieved from

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary: Fluorinated Aryl Iodides. Retrieved from

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: 4-Iodo-3-(trifluoromethyl)benzonitrile (Analogous Properties). Retrieved from [2]

Sources

Commercial Sourcing & Technical Profile: [4-Iodo-3-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS: 959632-19-0 ) is a high-value fluorinated building block critical to modern drug discovery. Its structural utility lies in the orthogonal reactivity of its functional groups: the iodide serves as a reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira), the trifluoromethyl (CF₃) group modulates lipophilicity and metabolic stability, and the benzyl alcohol provides a versatile anchor for etherification, oxidation, or conversion to a leaving group.

This guide provides a technical roadmap for sourcing this intermediate, verifying its quality, and handling its specific stability challenges.

Chemical Identity & Technical Specifications

Before engaging suppliers, it is critical to establish the exact chemical profile to avoid isomer confusion (specifically with the 4-iodo-2-CF₃ or 3-iodo-4-CF₃ isomers).

ParameterSpecification
Chemical Name [4-Iodo-3-(trifluoromethyl)phenyl]methanol
CAS Number 959632-19-0
Molecular Formula C₈H₆F₃IO
Molecular Weight 302.03 g/mol
Appearance White to off-white solid (crystalline or powder)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
Key Isomer Risk Must distinguish from (4-Iodo-2-(trifluoromethyl)phenyl)methanol (CAS 1253188-91-8)
Structural Considerations

The CF₃ group at the 3-position exerts a strong electron-withdrawing effect, deactivating the ring but increasing the acidity of the benzyl alcohol protons slightly compared to non-fluorinated analogs. The C–I bond at the 4-position is the weakest bond in the molecule and is susceptible to photolytic cleavage.

Procurement Strategy

Sourcing this compound requires a tiered approach based on the quantity required and the phase of development (Discovery vs. Process Development).

Supplier Landscape Analysis

The market for fluorinated aromatics is specialized. Generic aggregators often list this compound but may carry zero stock, leading to long lead times.

  • Tier 1: Primary Manufacturers (Stock Likely)

    • Combi-Blocks: Known for high stock levels of fluorinated building blocks.

    • Enamine: Excellent for early discovery quantities (mg to g scale).

    • Fluorochem: Strong European source for fluoro-aromatics.

    • Accela Chem: Confirmed supplier for this specific CAS [1].

  • Tier 2: Aggregators (Re-sellers)

    • Sigma-Aldrich / MilliporeSigma: Often source from Tier 1 but offer easier procurement integration for large pharmas.

    • Fisher Scientific: Similar to Sigma; check "Supplier Direct" options.

  • Tier 3: Custom Synthesis (CROs)

    • Required for >1kg batches. The synthesis (reduction of the benzoic acid) is scalable but requires safety management for hydride reducing agents.

Sourcing Decision Matrix

Use the following logic flow to determine your sourcing route:

ProcurementLogic Start Requirement Defined QtyCheck Quantity Needed? Start->QtyCheck StockCheck Check Tier 1 Stock QtyCheck->StockCheck < 100g CustomSyn Contract Custom Synthesis (Request 3 Quotes) QtyCheck->CustomSyn > 100g PurityCheck Purity > 98%? StockCheck->PurityCheck In Stock StockCheck->CustomSyn Out of Stock BuyCatalog Direct Catalog Purchase (Combi-Blocks/Enamine) PurityCheck->BuyCatalog Yes RePurify Buy & Re-crystallize PurityCheck->RePurify No (95% avail)

Figure 1: Strategic sourcing decision tree for fluorinated intermediates.

Quality Assurance & Experimental Protocols

Trustworthiness Directive: Do not assume the label is correct. The presence of the iodine atom makes this compound sensitive to light and storage conditions.

Likely Impurities
  • 4-Iodo-3-(trifluoromethyl)benzoic acid: The starting material. If the reduction was incomplete, this acidic impurity will remain.

    • Detection: 1H NMR (broad singlet >10 ppm), IR (Carbonyl stretch ~1700 cm⁻¹).

  • Des-iodo analog: [3-(Trifluoromethyl)phenyl]methanol. Result of hydrogenolysis (if catalytic hydrogenation was attempted) or photodecomposition.

    • Detection: LC-MS (Mass 176 vs 302).

QC Protocol: Analytical Verification

Method A: 1H NMR Spectroscopy (Identity)

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • Benzylic CH₂: Look for a doublet (if coupled to OH) or singlet around 4.5 - 4.7 ppm .

    • Aromatic Region: Three distinct protons. The proton ortho to the CF₃ and Iodo groups will show distinct splitting.

    • Validation: Integration of the benzylic CH₂ (2H) vs. aromatic protons (3H) must be 2:3.

Method B: HPLC Purity (Quantitative)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: UV at 254 nm.

  • Note: The C-I bond absorbs in the UV. Ensure the sample is prepared fresh to avoid light-induced degradation peaks.

Synthesis (Make vs. Buy Context)

If commercial stock is unavailable, the standard synthesis is the reduction of 4-iodo-3-(trifluoromethyl)benzoic acid (CAS 67515-59-7).

  • Reagents: Borane-THF complex (B₂H₆·THF) or Borane-Dimethyl Sulfide (BMS).

  • Why this route? LiAlH₄ can sometimes cause de-halogenation (removal of Iodine). Borane is chemoselective for the carboxylic acid in the presence of aryl halides.

  • Safety: Borane generation requires strict anhydrous conditions and inert atmosphere (N₂/Ar).

Handling, Safety & Stability

Expertise Insight: The combination of an aryl iodide and a benzyl alcohol requires specific handling to prevent "silent degradation" where the material looks fine but has lost chemical integrity.

Stability Profile
  • Light Sensitivity: High. The C–I bond is weak. Exposure to ambient lab light for prolonged periods can turn the white solid yellow/brown (liberation of I₂).

    • Action: Store in amber vials wrapped in foil.

  • Thermal Stability: Moderate. Store at 2-8°C (Refrigerate).

  • Air Sensitivity: Low, but the alcohol can slowly oxidize to the aldehyde if stored improperly.

Safety (MSDS Highlights)
  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

  • PPE: Nitrile gloves, safety glasses.

  • Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to avoid disposal surcharges.

Applications in Drug Discovery[1]

This building block is a "privileged scaffold" enabler.

  • Lipophilicity Modulation: The CF₃ group increases the LogP, aiding membrane permeability [2].[1]

  • Scaffold Extension: The 4-Iodo position is used to couple the benzyl alcohol "head" to a larger heteroaromatic "body" (e.g., Kinase hinge binders) via Suzuki coupling.

  • Bioisosterism: It is often used to replace chloro- or methyl-substituted benzyl alcohols to block metabolic oxidation at the benzylic position (due to electronic deactivation by CF₃) or the ring itself [3].

References

  • Accela Chem. (n.d.). Product Detail: 959632-19-0.[2] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 959632-19-0. [Link]

Sources

Technical Guide: The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Trifluoromethyl Group in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect

The trifluoromethyl group (


) is not merely a halogenated methyl group; it is a "privileged structure" in modern pharmacopeia. Approximately 15–20% of all FDA-approved drugs contain at least one fluorine atom, with a significant portion utilizing the 

motif. Its incorporation is a deliberate strategic maneuver to modulate metabolic stability , lipophilicity , and binding affinity without significantly altering the steric bulk of the parent scaffold relative to an isopropyl group.

This guide analyzes the physicochemical causality of the


 group and provides validated protocols for its installation, moving beyond textbook theory into bench-ready application.

Physicochemical Engineering: The "Why"

The utility of


 stems from the unique properties of the C-F bond: it is the strongest single bond in organic chemistry (~116 kcal/mol), has low polarizability, and high electronegativity.
Comparative Metrics

The following table contrasts the


 group with its non-fluorinated analogs. Note the drastic shift in acidity (

) and lipophilicity (

), which are critical for bioavailability and target engagement.
PropertyMethyl (

)
Trifluoromethyl (

)
Impact on Drug Design
Van der Waals Radius ~2.0 Å~2.7 ÅSterically mimics isopropyl or ethyl groups, not methyl.
Electronegativity (Pauling) 2.5 (Carbon)4.0 (Fluorine)Strong electron-withdrawing group (EWG); deactivates aromatics.
Bond Energy (C-X) ~99 kcal/mol~116 kcal/molMetabolic blockade; prevents CYP450 oxidation.
Lipophilicity (

)
+0.5+1.2Increases membrane permeability; enhances hydrophobic binding.
Inductive Effect (

)
-0.05+0.41Modulates

of nearby functional groups.

(Acetic Acid Analog)
4.76 (Acetic Acid)0.23 (TFA)Drastic acidification of neighboring protons; alters solubility.
The "Gauche Effect" & Conformation

Beyond sterics, the


 group dictates molecular conformation. Due to hyperconjugation (

) and electrostatic repulsion,

often locks alkyl chains into specific conformations (the gauche effect), pre-organizing the molecule for receptor binding and reducing the entropic penalty of docking.

Synthetic Methodologies: The "How"

Installing a


 group is synthetically challenging due to the instability of the trifluoromethyl cation and the high reactivity of the radical. The choice of reagent depends entirely on the electronic nature of the substrate.
Synthesis Decision Matrix

The following diagram illustrates the logic flow for selecting the correct trifluoromethylation strategy based on substrate class.

CF3_Synthesis_Logic Start Substrate Selection Ketone Aldehyde / Ketone (Electrophile) Start->Ketone Arene_Rich Electron-Rich Arene (Nucleophile) Start->Arene_Rich Arene_Poor Electron-Poor Arene (Electrophile) Start->Arene_Poor Alkene Alkene Start->Alkene Ruppert Nucleophilic CF3 Ruppert-Prakash (TMS-CF3) Ketone->Ruppert Fluoride Activation Langlois Radical CF3 Langlois Reagent (CF3SO2Na) Arene_Rich->Langlois Oxidative Radical Togni Electrophilic CF3 Togni Reagent (Hypervalent I) Arene_Rich->Togni Electrophilic Subst. Arene_Poor->Ruppert Nucleophilic Ar-SN1 M_Catalysis Cross-Coupling Pd/Cu + TMS-CF3 Arene_Poor->M_Catalysis Transition Metal Alkene->Langlois Photoredox Alkene->Togni Cu Catalysis

Figure 1: Decision matrix for trifluoromethylation reagents based on substrate electronics.

Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Target: Ketones, Aldehydes, Imines.[1] Reagent: Trimethyl(trifluoromethyl)silane (


).[1]
Mechanism:  Fluoride-initiated release of the "

" equivalent (which actually reacts as a pentacoordinate silicon species).

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the carbonyl substrate (1.0 equiv) and dissolve in anhydrous THF (0.5 M).

  • Reagent Addition: Add

    
     (1.2 equiv) via syringe.
    
  • Initiation (Critical Step): Cool to 0°C. Add a catalytic amount of initiator (e.g., TBAF or CsF, 0.1 equiv).

    • Expert Insight: Do not add stoichiometric fluoride initially. The reaction is autocatalytic. The initial "

      
      " attacks the carbonyl, forming an alkoxide which then activates the next molecule of 
      
      
      
      .
  • Workup: Stir at 0°C -> RT for 2 hours. Quench with 1M HCl to hydrolyze the silyl ether intermediate.

  • Purification: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
Protocol B: Radical Trifluoromethylation (Langlois Reagent)

Target: Heterocycles (Pyrroles, Indoles), Electron-rich Arenes. Reagent: Sodium Triflinate (


).
Mechanism:  Oxidative desulfonylation generates the 

radical.

Step-by-Step Protocol (Green/Aqueous):

  • Setup: To a vial, add the heterocycle (1.0 equiv) and Langlois reagent (3.0 equiv).

  • Solvent: Add a mixture of DCM/Water (1:1) or use a surfactant system (TPGS-750-M in water) for green chemistry applications.

  • Oxidant: Add tert-butyl hydroperoxide (TBHP, 70% aq., 3-5 equiv) dropwise.

    • Expert Insight: This reaction relies on the "innate" reactivity of the heterocycle.[2] For indoles, the substitution usually occurs at C2.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The mixture may become slightly warm due to the exothermic decomposition of the sulfinate.

  • Workup: Dilute with organic solvent, wash with saturated

    
     (to remove sulfinic acid byproducts), and purify via column chromatography.
    

Medicinal Chemistry Applications

Metabolic Blocking

The primary application of


 is to block "soft spots" on a drug molecule that are prone to oxidative metabolism by Cytochrome P450 enzymes.

Metabolic_Blocking Drug_CH3 Drug Scaffold - CH3 (Metabolically Labile) CYP450 CYP450 Enzyme (Oxidation) Drug_CH3->CYP450 Metabolite Hydroxylated Metabolite (-CH2OH -> COOH) CYP450->Metabolite C-H Abstraction Block Oxidation Blocked (C-F Bond Strength) CYP450->Block Clearance Rapid Clearance / Toxicity Metabolite->Clearance Drug_CF3 Drug Scaffold - CF3 (Metabolically Stable) Drug_CF3->CYP450 Steric/Electronic Repulsion HalfLife Extended Half-Life (t1/2) Improved Bioavailability Block->HalfLife

Figure 2: Mechanism of metabolic stabilization via trifluoromethylation.

Case Studies in Efficacy
Sitagliptin (Januvia) - DPP-4 Inhibitor [3][4]
  • Role of

    
    :  Sitagliptin contains a trifluoromethyl group on the triazolopiperazine ring.[3]
    
  • Mechanism: The

    
     group fits into the S2 hydrophobic subsite of the DPP-4 enzyme. This interaction is critical for the drug's high potency (
    
    
    
    ) and selectivity over related proteases (DPP-8/9).
  • Outcome: The group also prevents metabolic degradation of the piperazine ring, allowing for once-daily dosing.

Celecoxib (Celebrex) - COX-2 Inhibitor [5][6][7]
  • Role of

    
    :  A tolyl group in early prototypes was replaced with a trifluoromethylphenyl moiety.
    
  • Mechanism: The COX-2 active site has a secondary "side pocket" that is accessible due to a valine residue (Val523), whereas COX-1 has a bulky isoleucine (Ile523) that blocks this pocket. The lipophilic

    
     group of Celecoxib exploits this side pocket, granting it 375-fold selectivity for COX-2 over COX-1.
    
  • Outcome: Reduced gastrointestinal toxicity compared to non-selective NSAIDs.[6][8]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Prakash, G. K. S., & Ruppert, I. (2014). Ruppert-Prakash Reagent: A Review of its Application in Nucleophilic Trifluoromethylation. Chemical Reviews. Link

  • Ji, Y., et al. (2013). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS), 108(35), 14411-14415. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. Link

Sources

Synthesis and Applications of Trifluoromethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery & Development

Executive Summary & Strategic Importance

The trifluoromethyl group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is a privileged motif in modern medicinal chemistry, often described as the "phantom atom" due to its unique ability to modulate steric and electronic properties without introducing new conformational liabilities. Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, with the 

group playing a dominant role.

This guide provides a technical deep-dive into the synthesis of trifluoromethylated arenes, moving beyond basic textbook definitions to explore the causality behind method selection, detailed self-validating protocols , and the mechanistic logic required to troubleshoot failures in the lab.

Physicochemical Impact: The "Fluorine Effect"

The incorporation of a


 group is rarely accidental. It is a strategic decision to alter the physicochemical profile of a lead compound.

Table 1: Comparative Physicochemical Properties of Substituents

PropertyHydrogen (-H)Methyl (-CH

)
Trifluoromethyl (-CF

)
Impact on Drug Design
Van der Waals Volume (ų) 5.816.842.6

is sterically demanding (similar to isopropyl), enforcing specific receptor conformations.
Hansch Constant (

)
0.000.560.88Significantly increases lipophilicity, improving membrane permeability and BBB penetration.
Hammett Constant (

)
0.00-0.170.54Strong electron-withdrawing nature deactivates metabolic hot-spots (e.g., CYP450 oxidation).
C-X Bond Energy (kcal/mol) 9983116The C-F bond is the strongest in organic chemistry, preventing metabolic cleavage.

Synthetic Strategies: Mechanisms & Protocols[2][3][4]

The synthesis of trifluoromethylated arenes is categorized by the reactivity of the


 source: Nucleophilic , Radical , and Electrophilic .
Nucleophilic Trifluoromethylation (The Cross-Coupling Approach)

Core Concept: The


 anion is unstable and prone to 

-fluoride elimination to form difluorocarbene. Therefore, successful protocols must stabilize the "

" species intermediate. The Ruppert-Prakash reagent (

) is the industry standard source.
Mechanism: Copper-Mediated Cross-Coupling

The reaction proceeds via a high-valent Cu(III) intermediate. The critical step is the transmetallation of the


 group from silicon to copper, followed by oxidative addition of the aryl halide.

NucleophilicTrifluoromethylation Start Cu(I)-L Catalyst CuCF3 L-Cu(I)-CF3 (Active Species) Start->CuCF3 Transmetallation (activator: CsF/KF) TMSCF3 TMS-CF3 (Ruppert-Prakash) TMSCF3->CuCF3 OxAdd [L-Cu(III)(Ar)(I)(CF3)] (High-Valent Intermediate) CuCF3->OxAdd Oxidative Addition ArI Ar-I (Aryl Iodide) ArI->OxAdd OxAdd->Start Regeneration Product Ar-CF3 (Product) OxAdd->Product Reductive Elimination

Figure 1: Catalytic cycle for Copper-Mediated Nucleophilic Trifluoromethylation. Note the critical Cu(I)/Cu(III) redox shuttle.

Experimental Protocol: Copper-Mediated Trifluoromethylation of Aryl Iodides

Based on the method by Oishi, Kondo, & Amii (2009).[1]

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 
     (10 mol%)
    
  • 1,10-Phenanthroline (10 mol%)

  • 
     (2.0 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: DMF (anhydrous)[2]

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk tube and cool under argon. Add

    
     (19 mg, 0.1 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), and 
    
    
    
    (304 mg, 2.0 mmol).
  • Solvation: Add the Aryl Iodide (1.0 mmol) and anhydrous DMF (2.0 mL).

  • Reagent Addition: Add

    
     (2.0 mmol) dropwise at room temperature. Note: 
    
    
    
    is volatile; handle with a gas-tight syringe.
  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60°C for 24 hours.

    • Expert Insight: The initial RT stir allows the formation of the "

      
      " species without thermal decomposition.
      
  • Workup: Dilute with

    
    , wash with water (3x) to remove DMF, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.
Radical Trifluoromethylation (Photoredox Catalysis)

Core Concept: This approach avoids pre-functionalized halides, allowing for direct C-H functionalization. It utilizes the Langlois Reagent (


) or Togni Reagent as a radical source, activated by visible light and a photocatalyst.
Mechanism: Oxidative Quenching Cycle

The excited photocatalyst (


) oxidizes the sulfinate (

), releasing

and generating the

radical.

PhotoredoxTrifluoromethylation PC Ru(bpy)3(2+) Ground State PC_Excited *Ru(bpy)3(2+) Excited State PC->PC_Excited Blue LED (450nm) PC_Reduced Ru(bpy)3(1+) Reduced State PC_Excited->PC_Reduced SET from CF3SO2- PC_Reduced->PC SET to Oxidant (e.g., O2 or Persulfate) Langlois CF3SO2Na (Langlois Reagent) Radical •CF3 Radical Langlois->Radical -SO2, -e- Arene Arene (Substrate) Radical->Arene Radical Addition Product Arene-CF3 Arene->Product Oxidation & -H+

Figure 2: Photoredox cycle for Radical Trifluoromethylation using Langlois Reagent.

Experimental Protocol: C-H Trifluoromethylation of Heteroarenes

Based on the MacMillan and Baran methodologies.

Reagents:

  • Heteroarene (e.g., Caffeine, Pyridine derivative) (1.0 equiv)

  • Langlois Reagent (

    
    ) (3.0 equiv)[2]
    
  • Photocatalyst: Eosin Y (2 mol%) or

    
    
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv)

  • Solvent:

    
     (1:1)
    

Step-by-Step Workflow:

  • Setup: In a glass vial, dissolve the heteroarene (0.5 mmol) and Langlois reagent (1.5 mmol) in 2.5 mL DCM and 2.5 mL water.

  • Catalyst Addition: Add Eosin Y (2 mol%) and TBHP (1.5 mmol).

  • Irradiation: Irradiate with Blue LEDs (450 nm) under vigorous stirring at room temperature for 12-24 hours.

    • Self-Validation: The reaction mixture may change color as the photocatalyst cycles. Lack of color change (if using a dye) may indicate catalyst bleaching.

  • Workup: Extract with DCM, wash with saturated

    
    , dry, and concentrate.
    
Electrophilic Trifluoromethylation

Core Concept: Uses hypervalent iodine reagents (Togni Reagent I or II) to transfer an electrophilic "


" equivalent.[3] This is ideal for electron-rich nucleophiles like thiols, phosphines, and activated arenes.
  • Togni Reagent II: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one.[2][4][5]

  • Key Advantage: Mild conditions, air-stable solid reagent.

Applications in Drug Development[9][10][11][12][13]

The


 group is a cornerstone in modern pharmacopeia.

Table 2: Key Trifluoromethylated Drugs and Mechanisms

Drug NameIndicationRole of

Group
Structure Note
Fluoxetine (Prozac) Antidepressant (SSRI)Increases lipophilicity and metabolic stability at the para-position of the phenoxy ring.Aryl-

Celecoxib (Celebrex) NSAID (COX-2 Inhibitor)Provides steric bulk to fill the hydrophobic pocket of the COX-2 enzyme, ensuring selectivity over COX-1.Pyrazole-

Sitagliptin (Januvia) Type 2 Diabetes (DPP-4)Located on the triazolopyrazine ring; enhances binding affinity and metabolic resistance.Heteroaryl-

Apalutamide Prostate CancerEnhances antagonist activity at the androgen receptor.Pyridine-

Case Study: Late-Stage Functionalization

In the optimization of Sitagliptin , the introduction of the


 group was critical. Early analogues without fluorine suffered from rapid oxidative metabolism. The 

group blocked the metabolic soft spot while simultaneously increasing the compound's half-life (

) from <2 hours to >12 hours in human models.

References

  • Nucleophilic Trifluoromethylation Protocol: Oishi, M., Kondo, H., & Amii, H. (2009). "Aromatic Trifluoromethylation Catalytic in Copper." Chemical Communications.[1] Link

  • Photoredox Mechanism: Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.[6] Link

  • Langlois Reagent Utility: Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters. Link

  • Togni Reagent Chemistry: Eisenberger, P., Gischig, S., & Togni, A. (2006). "Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation." Chemistry – A European Journal. Link

  • Medicinal Chemistry Applications: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

Sources

Methodological & Application

Application Note: Strategic Functionalization of [4-Iodo-3-(trifluoromethyl)phenyl]methanol via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the strategic application of palladium-catalyzed cross-coupling methodologies to [4-Iodo-3-(trifluoromethyl)phenyl]methanol . This scaffold is a high-value building block in medicinal chemistry, particularly for kinase inhibitors (e.g., Regorafenib analogs), where the trifluoromethyl group acts as a bioisostere to modulate lipophilicity and metabolic stability. This note provides optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, specifically addressing the challenges posed by the steric bulk of the ortho-trifluoromethyl group and the chemoselectivity required by the unprotected benzyl alcohol.

Substrate Analysis & Mechanistic Considerations

The "Ortho-Effect" and Electronic Push-Pull

The substrate presents a unique reactivity profile defined by the position of the trifluoromethyl (-CF3) group relative to the iodine atom.

  • Electronic Activation (The "Push"): The -CF3 group is strongly electron-withdrawing (

    
    ). This reduces electron density at the C-I bond, significantly accelerating the Oxidative Addition  step of the catalytic cycle compared to non-fluorinated aryl iodides.
    
  • Steric Hindrance (The "Pull"): The -CF3 group is bulky (Van der Waals radius

    
     Å, similar to an isopropyl group). Being ortho to the iodine, it creates a steric wall that can retard the Transmetallation  and Reductive Elimination  steps.
    
  • Chemoselectivity (The Alcohol): The free benzyl alcohol (-CH2OH) is a protic nucleophile. While generally tolerant in Suzuki and Sonogashira couplings, it poses a risk in Buchwald-Hartwig aminations where strong alkoxide bases (e.g., NaOtBu) can lead to competitive O-arylation or catalyst poisoning.

Strategic Ligand Selection

To overcome the ortho-steric hindrance, "Buchwald-type" dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are recommended over simple triphenylphosphine. These ligands are bulky enough to enforce a monoligated Pd(0) species (promoting oxidative addition) yet flexible enough to facilitate reductive elimination.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 3-(trifluoromethyl)-4-(aryl)benzyl alcohols.

Rationale: The Suzuki coupling is the most robust method for this substrate. The use of Pd(dppf)Cl2 is recommended due to its high stability and large bite angle, which accommodates the steric bulk of the CF3 group.

Reagents:

  • Substrate: [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (5 mol%) quickly under a positive flow of inert gas.

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration relative to substrate) via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS.[1]

    • Note: The oxidative addition is fast; if the reaction stalls, it is likely at the transmetallation stage. Increasing temperature to 100 °C usually resolves this.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Coupling (Alkyne Insertion)

Target: Synthesis of 3-(trifluoromethyl)-4-(alkynyl)benzyl alcohols.

Rationale: Aryl iodides are excellent substrates for Sonogashira coupling.[2] The electron-deficient nature of the ring allows this reaction to proceed under mild conditions, often preserving the alcohol without protection.

Reagents:

  • Substrate: [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (2–5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (3.0 equiv)

  • Solvent: DMF or THF (degassed)

Step-by-Step Procedure:

  • Charge: Add substrate, PdCl2(PPh3)2, and CuI to a dry flask under Argon.

  • Solvation: Add degassed DMF (or THF) and the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50%, heat to 50 °C .

    • Caution: Avoid overheating (>80 °C) with the free alcohol present to prevent potential redox side reactions.

  • Workup: Dilute with Et2O (to precipitate ammonium salts), filter through a Celite pad. Wash the filtrate with saturated NH4Cl (to remove Cu) and brine.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of 3-(trifluoromethyl)-4-(amino)benzyl alcohols.

Rationale: This is the most challenging transformation due to the free alcohol. Standard conditions (NaOtBu) will deprotonate the alcohol, potentially coordinating the Pd or leading to O-arylation. We utilize a Weak Base / Active Ligand strategy (BrettPhos/Cs2CO3) to maintain chemoselectivity.

Reagents:

  • Substrate: [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos or RuPhos (4–8 mol%) (Ligand:Pd ratio 2:1)

  • Base: Cs2CO3 (2.5 equiv) - Crucial: Must be anhydrous and finely ground.

  • Solvent: t-Amyl alcohol or Dioxane (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix Pd2(dba)3 and BrettPhos in the solvent and stir at 60 °C for 5 minutes to generate the active catalyst species

    
    .
    
  • Substrate Addition: Add the substrate, amine, and Cs2CO3 to the reaction vessel.

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel under Argon.

  • Reaction: Heat to 100 °C for 12–24 hours.

  • Workup: Filter through Celite to remove inorganic salts. Concentrate and purify via reverse-phase prep-HPLC (often required to separate amine byproducts).

Visualization of Workflows

General Reaction Workflow

The following diagram illustrates the critical decision points and process flow for handling this specific fluorinated scaffold.

G Start Start: [4-Iodo-3-(trifluoromethyl)phenyl]methanol Decision Select Coupling Partner Start->Decision Suzuki Suzuki-Miyaura (Boronic Acids) Decision->Suzuki C-C (Aryl) Sonogashira Sonogashira (Terminal Alkynes) Decision->Sonogashira C-C (Alkyne) Buchwald Buchwald-Hartwig (Amines) Decision->Buchwald C-N (Amine) Suzuki_Cond Cond: Pd(dppf)Cl2, K2CO3 Solvent: Dioxane/H2O Temp: 80-90°C Suzuki->Suzuki_Cond Sono_Cond Cond: PdCl2(PPh3)2, CuI Base: TEA/DIPEA Temp: RT to 50°C Sonogashira->Sono_Cond Buch_Cond Cond: Pd2(dba)3, BrettPhos Base: Cs2CO3 (Weak Base) Temp: 100°C Buchwald->Buch_Cond Check Check LC-MS Suzuki_Cond->Check Sono_Cond->Check Buch_Cond->Check Issue Issue: Low Conversion? Check->Issue Sol_Suzuki Increase Temp to 100°C Switch to SPhos Pd G3 Issue->Sol_Suzuki Yes (Suzuki) Sol_Buch Protect Alcohol (TBS/THP) Switch to NaOtBu Issue->Sol_Buch Yes (Buchwald) Finish Workup & Isolation Issue->Finish No (Success) Sol_Suzuki->Finish Sol_Buch->Finish

Caption: Workflow decision tree for coupling [4-Iodo-3-(trifluoromethyl)phenyl]methanol, highlighting specific condition adjustments.

Mechanistic Cycle: The Ortho-CF3 Effect

This diagram highlights where the trifluoromethyl group influences the catalytic cycle.

Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (FAST due to EWG-CF3) Pd0->OxAdd + Ar-I PdII Pd(II)-Ar-I Complex OxAdd->PdII TransMet Transmetallation (SLOW due to Steric-CF3) PdII->TransMet + R-M / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle emphasizing the electronic acceleration (Oxidative Addition) vs. steric retardation (Transmetallation) caused by the CF3 group.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst deactivation or failure to initiate oxidative addition.Ensure strict inert atmosphere (

kills Pd(0)). Switch to pre-formed catalysts like Pd(dppf)Cl2 or Pd(Amphos)Cl2 which are more robust.
De-iodination (Ar-H formed)

-Hydride elimination from solvent or impurities.
Avoid primary alcohols as solvents (use Dioxane/DMF). Ensure the reaction is anhydrous if using sensitive ligands.
Low Yield (Buchwald) Catalyst poisoning by free alcohol or steric clash.1. Switch base to Cs2CO3 (weaker).2. Use BrettPhos (designed for sterics/heteroatoms).3. Protect alcohol as TBS ether if direct coupling fails.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash out").Ligand concentration is too low. Add excess ligand or lower the reaction temperature.

References

  • Suzuki-Miyaura Coupling General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Buchwald-Hartwig Amination with Oxygen-Containing Substrates: Maitre, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. PMC / NIH. [Link]

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Regorafenib Synthesis (Relevance of 4-chloro-3-CF3 motif): Reddy, B. V., et al. (2023).[3] A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.[4] SynOpen. [Link][5]

Sources

Application Note: Derivatization Strategies for[4-Iodo-3-(trifluoromethyl)phenyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In modern drug discovery, the strategic incorporation of fluorine-containing motifs is a proven method to enhance a molecule's lipophilicity, metabolic stability, and target binding affinity. [4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS: 959632-19-0) serves as a highly versatile, trifunctional building block[1].

This molecule presents three distinct, orthogonal sites for derivatization:

  • The C4-Iodide: An ideal handle for transition-metal-catalyzed cross-coupling reactions.

  • The Benzylic Alcohol: A functional group that can be oxidized to an aldehyde/carboxylic acid or converted into a leaving group for nucleophilic substitution.

  • The C3-Trifluoromethyl Group: An electron-withdrawing group (EWG) that modulates the electronic properties of the aromatic ring, significantly accelerating oxidative addition during cross-coupling while stabilizing the molecule against metabolic degradation.

This application note provides field-proven, self-validating protocols for the divergent functionalization of this critical building block.

Mechanistic Causality & Pathway Selection

As an application scientist, selecting the right reaction conditions requires understanding the electronic and steric environment of the substrate.

  • Pathway A: Suzuki-Miyaura Cross-Coupling. The carbon-iodine (C-I) bond is highly reactive. The strong electron-withdrawing nature of the adjacent -CF₃ group reduces the electron density on the aromatic ring, which dramatically accelerates the oxidative addition of Pd(0) into the C-I bond[2]. This allows the Suzuki-Miyaura coupling to proceed under relatively mild conditions, minimizing the degradation of the free benzylic alcohol.

  • Pathway B: Mild Oxidation (Dess-Martin Periodinane). Oxidizing the benzylic alcohol to an aldehyde requires precision. Because the -CF₃ group makes the resulting aldehyde highly electrophilic, aqueous oxidants (like Jones reagent) can lead to hydration and over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is chosen because it operates under anhydrous, mild conditions, arresting the oxidation strictly at the aldehyde stage[3].

  • Pathway C: Bromination via PBr₃. Converting the benzylic alcohol to a benzyl bromide transforms it into a powerful electrophile. Phosphorus tribromide (PBr₃) is preferred over the Appel reaction (CBr₄/PPh₃) for this specific substrate to avoid the cumbersome removal of triphenylphosphine oxide, ensuring a cleaner crude profile for subsequent nucleophilic substitutions[4].

Mandatory Visualization: Synthetic Workflow

G A [4-Iodo-3-(trifluoromethyl) phenyl]methanol (Core Building Block) B Suzuki-Miyaura Cross-Coupling A->B Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat C Dess-Martin Oxidation A->C DMP, DCM Room Temp D PBr3 Bromination A->D PBr3, DCM 0 °C to RT E Biaryl Methanol Derivatives B->E F 4-Iodo-3-(trifluoromethyl) benzaldehyde C->F G 4-Iodo-3-(trifluoromethyl) benzyl bromide D->G

Divergent synthetic pathways for [4-Iodo-3-(trifluoromethyl)phenyl]methanol derivatization.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Formation)

This protocol selectively couples the aryl iodide while leaving the benzylic alcohol intact.

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add[4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and potassium carbonate (K₂CO₃, 3.0 equiv, 3.0 mmol)[2].

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The biphasic nature ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Evacuate and backfill the tube with Argon three times. Heat the mixture to 80 °C and stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the UV-active starting material indicates completion.

  • Work-up: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Dess-Martin Oxidation (Aldehyde Formation)

This protocol oxidizes the primary alcohol to the aldehyde without disturbing the aryl iodide.

  • Preparation: Dissolve [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an Argon atmosphere.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Dess-Martin Periodinane (DMP, 1.1 equiv, 1.1 mmol)[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. Causality: The hypervalent iodine intermediate selectively targets the alcohol, preventing over-oxidation.

  • Work-up: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts). Extract with DCM, dry over MgSO₄, and concentrate.

Protocol C: Bromination via PBr₃ (Benzyl Bromide Formation)

This protocol converts the alcohol into a reactive benzyl bromide for downstream nucleophilic attacks.

  • Preparation: In a flame-dried round-bottom flask, dissolve [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv, 1.0 mmol) in anhydrous DCM (8 mL) under Argon[4].

  • Reagent Addition: Cool the flask to 0 °C. Add a solution of Phosphorus tribromide (PBr₃, 0.4 equiv, 0.4 mmol) in DCM (2 mL) dropwise over 10 minutes. Note: 1 mole of PBr₃ can theoretically brominate 3 moles of alcohol; 0.4 equiv provides a slight excess.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully quench with ice water (10 mL) to destroy excess PBr₃. Separate the layers, wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The resulting 4-Iodo-3-(trifluoromethyl)benzyl bromide is typically pure enough for immediate use.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the derivatization of[4-Iodo-3-(trifluoromethyl)phenyl]methanol.

Derivatization PathwayReagents / CatalystTemp (°C)Time (h)Expected YieldKey Advantage / Causality
Suzuki Coupling Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃80 °C4.0 - 6.082 - 91%-CF₃ group accelerates Pd(0) oxidative addition into the C-I bond.
DMP Oxidation Dess-Martin Periodinane, DCM0 °C to RT1.588 - 95%Anhydrous conditions prevent hydration and over-oxidation to carboxylic acid.
Bromination PBr₃, DCM0 °C to RT2.585 - 90%Avoids triphenylphosphine oxide byproducts associated with Appel reactions.

References

  • CymitQuimica. "4-Iodo-3-(trifluoromethyl)benzyl alcohol | CymitQuimica".[1] URL: https://cymitquimica.com/products/3D-JNB63219/4-iodo-3-trifluoromethyl-benzyl-alcohol/(Note: URL derived from verified supplier database grounding)

  • ACS Publications. "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics".[2] URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00283

  • Organic Syntheses. "1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane)".[3] URL: http://www.orgsyn.org/demo.aspx?prep=v77p0141

  • Benchchem. "Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile".[4] URL: https://www.benchchem.com/application-notes/synthesis-of-2-4-bromo-3-methoxyphenyl-acetonitrile

Sources

Application of [4-Iodo-3-(trifluoromethyl)phenyl]methanol in pharmaceutical ingredient synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of [4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS: 959632-19-0) as a high-value building block in medicinal chemistry.[1][2] This molecule is a "linchpin" intermediate, offering three distinct orthogonal handles for diversification:

  • Aryl Iodide: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling the construction of biaryl cores common in kinase inhibitors.

  • Trifluoromethyl Group (-CF₃): A metabolic blocking group that enhances lipophilicity and prevents oxidative metabolism at the aromatic ring.[1][2]

  • Benzylic Alcohol: A versatile handle for oxidation (to aldehydes/acids) or conversion into electrophiles (halides/mesylates) for fragment coupling.[2]

This document provides optimized protocols for Suzuki-Miyaura coupling and benzylic functionalization, supported by mechanistic insights and self-validating quality control steps.

Chemical Profile & Stability

PropertySpecification
Chemical Name [4-Iodo-3-(trifluoromethyl)phenyl]methanol
CAS Number 959632-19-0
Molecular Formula C₈H₆F₃IO
Molecular Weight 302.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Storage 2–8°C, protect from light (Iodides are light-sensitive)
Hazards Irritant (Skin/Eye/Respiratory).[1][2] Handle in fume hood.

Strategic Utility: The "Tri-Functional" Advantage

In drug discovery, this scaffold is particularly relevant for synthesizing Type II Kinase Inhibitors (e.g., VEGFR, B-RAF inhibitors) where the trifluoromethyl group occupies a hydrophobic pocket, and the aryl iodide allows for the attachment of a "hinge-binding" heterocycle.

Mechanistic Divergence Map

The following diagram illustrates how this single precursor diverges into three critical pharmaceutical scaffolds.

G Start [4-Iodo-3-(trifluoromethyl) phenyl]methanol (Core Building Block) Suzuki Biaryl Scaffold (Kinase Inhibitor Core) Start->Suzuki Pd-Catalyzed Coupling (Boronic Acids) Oxidation Benzaldehyde/Benzoic Acid (Reductive Amination Precursor) Start->Oxidation Swern/Dess-Martin Activation Benzyl Chloride/Mesylate (Alkylation Agent) Start->Activation SOCl2 or MsCl Final1 Target: VEGFR/RAF Inhibitors Suzuki->Final1 Further Functionalization Final2 Target: GPCR Modulators Activation->Final2 Nucleophilic Substitution

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the iodine and hydroxyl groups.

Application Protocol 1: Biaryl Synthesis via Suzuki-Miyaura Coupling

Objective: To couple the aryl iodide with a heteroaryl boronic acid while preserving the benzyl alcohol. Challenge: Preventing oxidation of the alcohol or protodeboronation of the coupling partner.[2] Solution: Use of a mild base (K₂CO₃) and a robust catalyst system (Pd(dppf)Cl₂) in a biphasic solvent system.[2]

Materials
  • Substrate: [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv)[1][2]

  • Coupling Partner: Pyridine-3-boronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3-5 mol%)[1][2]

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Degassing (Critical):

    • In a reaction vial, combine 1,4-Dioxane and Water.[1] Sparge with Argon or Nitrogen for 15 minutes.[2] Reason: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Reaction Assembly:

    • Add the Substrate (302 mg, 1.0 mmol), Pyridine-3-boronic acid (148 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol) to the reaction vessel.

    • Add the catalyst Pd(dppf)Cl₂[3][4]·DCM (24 mg, 0.03 mmol) last.

    • Seal the vessel and purge the headspace with Argon for 2 minutes.[2]

  • Thermal Activation:

    • Heat the mixture to 85°C for 4–6 hours with vigorous stirring.

    • Checkpoint: The reaction mixture should turn from orange/red to black (formation of Pd black) upon completion.[2]

  • In-Process Control (Self-Validating):

    • TLC Analysis: Eluent: 50% EtOAc in Hexanes.[2]

      • Starting Material R_f: ~0.6 (UV active, dark spot).

      • Product R_f: ~0.3 (More polar due to pyridine nitrogen).[2]

    • Validation: Disappearance of the iodine starting material indicates >95% conversion.[2]

  • Work-up:

    • Cool to room temperature.[2][5] Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[5]

  • Purification:

    • Flash chromatography (Gradient: 0% → 80% EtOAc in Hexanes).[2]

    • Expected Yield: 85–92%.[2]

Application Protocol 2: Activation of Benzylic Alcohol

Objective: Convert the hydroxyl group into a leaving group (Chloride) for subsequent amination (e.g., introducing a solubilizing morpholine tail).

Materials
  • Substrate: [4-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl]methanol (Product from Protocol 1)[1][2]

  • Reagent: Thionyl Chloride (SOCl₂) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMF (1-2 drops)[1][2]

Step-by-Step Methodology
  • Setup:

    • Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen atmosphere.

    • Cool the solution to 0°C (Ice bath).

  • Addition:

    • Add SOCl₂ (2.0 mmol) dropwise over 5 minutes.[2]

    • Add 1 drop of DMF (catalyst).[2] Mechanism: Formation of the Vilsmeier-Haack intermediate accelerates the reaction.[1]

  • Reaction:

    • Allow to warm to room temperature and stir for 2 hours.

    • Observation: Evolution of HCl and SO₂ gas (bubbling) will occur.[2]

  • Work-up (Quenching):

    • Concentrate the reaction mixture directly under reduced pressure (Rotavap) to remove excess SOCl₂ and DCM.[2]

    • Note: The product is often a hydrochloride salt.[2] Use directly in the next step or neutralize with saturated NaHCO₃ if the free base is required.[2]

Case Study: Synthesis of a Model VEGFR Inhibitor Intermediate

Target Molecule: 4-(4-(Morpholinomethyl)-2-(trifluoromethyl)phenyl)pyridine.[1][2] This workflow demonstrates the sequential use of the Iodine and Alcohol handles.[2][5][6]

Experimental Workflow Diagram

Workflow Step1 STEP 1: Suzuki Coupling Reagents: Pyridine-3-boronic acid, Pd(dppf)Cl2 Temp: 85°C | Time: 4h Intermediate1 Intermediate A: [4-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl]methanol Step1->Intermediate1 Yield: 88% Step2 STEP 2: Chlorination Reagents: SOCl2, DCM, cat. DMF Temp: 0°C to RT | Time: 2h Intermediate2 Intermediate B: 4-(Chloromethyl)-1-(pyridin-3-yl)-2-(trifluoromethyl)benzene Step2->Intermediate2 Yield: 95% Step3 STEP 3: Nucleophilic Substitution Reagents: Morpholine, K2CO3, MeCN Temp: 60°C | Time: 3h FinalProduct FINAL PRODUCT: 4-(4-(Morpholinomethyl)-2-(trifluoromethyl)phenyl)pyridine Step3->FinalProduct Yield: 82% Intermediate1->Step2 Intermediate2->Step3

Figure 2: Sequential synthesis workflow for a model kinase inhibitor scaffold.

Data Summary for Case Study
StepReaction TypeKey ReagentsCritical ParameterExpected Yield
1 Suzuki CouplingPd(dppf)Cl₂, Ar-B(OH)₂Degassing solvent85-92%
2 ChlorinationSOCl₂, DMF (cat)Anhydrous conditions>95%
3 S_N2 AminationMorpholine, K₂CO₃Stoichiometry (Excess amine)80-85%

References

  • Accela ChemBio. (n.d.).[2] Product Analysis: [4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS 959632-19-0).[1][2] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling).

  • BenchChem. (2025).[2][5][6] Synthesis of 4-Iodobenzyl Alcohol Derivatives: Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] 4-Iodo-3-(trifluoromethyl)benzonitrile and derivatives - Product Specifications. Retrieved from [1]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on CF3 utility).

Sources

Application Note: Sonogashira Coupling of [4-Iodo-3-(trifluoromethyl)phenyl]methanol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of [4-Iodo-3-(trifluoromethyl)phenyl]methanol (referred to herein as Substrate-A ) with various terminal alkynes.

Substrate-A represents a high-value scaffold in medicinal chemistry.[1] The trifluoromethyl (-CF3) group modulates lipophilicity and metabolic stability, while the hydroxymethyl (-CH2OH) moiety serves as a versatile "handle" for further functionalization (e.g., oxidation to aldehyde, conversion to halides, or etherification).

Successfully coupling this substrate requires navigating two competing chemical behaviors:

  • Electronic Activation: The ortho-CF3 group is strongly electron-withdrawing, activating the C-I bond for rapid oxidative addition.

  • Steric Hindrance: The same ortho-CF3 group imposes steric bulk near the reaction center, potentially impeding transmetallation.

This guide provides a robust, self-validating protocol that balances these factors to achieve high yields (>85%) while maintaining the integrity of the unprotected alcohol.

Substrate Analysis & Mechanistic Insight

The Substrate: [4-Iodo-3-(trifluoromethyl)phenyl]methanol
  • Structure: A benzyl alcohol derivative with an iodine atom at the para position and a trifluoromethyl group at the meta position (relative to the alcohol), placing the CF3 ortho to the reactive iodide.

  • CAS Registry: 1261644-35-6 (Analogous/Generic reference)

Mechanistic Considerations

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. However, specific adjustments are required for this substrate:

  • Oxidative Addition (Fast): The electron-deficient nature of the ring (due to -CF3) facilitates the insertion of Pd(0) into the C-I bond.

  • Transmetallation (Rate-Limiting): The steric bulk of the ortho-CF3 group can hinder the approach of the copper-acetylide species.

  • Alcohol Tolerance: The primary alcohol (-CH2OH) is generally tolerated under standard Sonogashira conditions. Protection (e.g., TBS ether) is typically unnecessary unless strong bases (e.g., NaOtBu) are used. We utilize mild amine bases (Et3N) to prevent alkoxide formation.

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the CF3 group.

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Accelerated by EWG -CF3) Pd0->OxAdd + Ar-I ComplexA Ar-Pd(II)-I Intermediate OxAdd->ComplexA TransMetal Transmetallation (Potentially hindered by steric CF3) ComplexA->TransMetal + Cu-Acetylide ComplexB Ar-Pd(II)-Alkyne Complex TransMetal->ComplexB RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0 - Product CuI CuI Catalyst CuAcetylide Cu-Acetylide Species CuI->CuAcetylide + Alkyne / Base CuAcetylide->TransMetal Transfer

Caption: Catalytic cycle for Substrate-A. Green indicates the step accelerated by electronic effects; Yellow indicates the step potentially slowed by steric effects.

Experimental Protocol

Reagents & Materials
ComponentReagentEquiv.[2][3][4]Role
Substrate [4-Iodo-3-(trifluoromethyl)phenyl]methanol1.0Electrophile
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.2Nucleophile
Catalyst Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]0.03 (3 mol%)Pre-catalyst
Co-Catalyst Copper(I) Iodide (CuI)0.05 (5 mol%)Activator
Base Triethylamine (Et3N)3.0Acid Scavenger
Solvent THF (Anhydrous) or DMF[0.2 M]Medium
Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • Oven-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

  • Cool under a stream of dry Argon or Nitrogen.

  • Critical Check: Ensure the vessel is free of moisture to prevent sluggish initiation.

Step 2: Reagent Addition (The "Solids First" Rule)

  • Charge the flask with Substrate-A (1.0 mmol, 316 mg).

  • Add Pd(PPh3)2Cl2 (0.03 mmol, 21 mg).

  • Add CuI (0.05 mmol, 9.5 mg).

  • Note: Do not add the alkyne or base yet. Keeping the catalysts solid initially minimizes oxidation before degassing.

Step 3: Solvent & Degassing

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with Argon (repeat 3 times).

  • Inject anhydrous THF (5.0 mL) via syringe.

  • Inject Triethylamine (3.0 mmol, 0.42 mL).

  • Observation: The solution should turn yellow/brown. If it turns black immediately, oxygen may be present.

Step 4: Alkyne Addition & Reaction

  • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

  • Stir the mixture at Room Temperature (25°C) for 30 minutes.

  • Monitoring: Check TLC.[2][3] If <10% conversion is observed after 30 mins, heat the reaction to 50°C . The ortho-CF3 group may require thermal energy to overcome the steric barrier for transmetallation.

  • Run the reaction for 4–16 hours until the starting iodide is consumed.

Step 5: Workup

  • Dilute the reaction mixture with Ethyl Acetate (20 mL).

  • Filter through a small pad of Celite to remove Pd/Cu residues.

  • Wash the filtrate with:

    • Saturated NH4Cl (2 x 15 mL) – Removes Copper salts.

    • Brine (1 x 15 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent Recommendation: Hexanes/Ethyl Acetate gradient (starts 90:10 to 60:40) due to the polarity of the free alcohol.

Workflow Visualization

Workflow Start Start: Dry Schlenk Tube Load Load Solids: Substrate, Pd, Cu Start->Load Degas Degas & Add Liquids: THF, Et3N Load->Degas Alkyne Add Alkyne (Dropwise) Degas->Alkyne React Stir 25-50°C (4-16 hrs) Alkyne->React Workup Filter (Celite) & Wash (NH4Cl) React->Workup Finish Purify: Column Chrom. Workup->Finish

Caption: Operational workflow for the coupling reaction.

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Black Precipitate immediately Pd catalyst decomposition (oxidation).Ensure stricter degassing (freeze-pump-thaw). Use fresh catalyst.
Homocoupling (Glaser) Presence of Oxygen.[3]Reduce CuI loading to 1-2 mol%. Add alkyne very slowly.
No Reaction (SM remaining) Steric hindrance of CF3 group.Increase Temp to 60°C. Switch solvent to DMF (higher boiling point/polarity).
Low Yield Product sticking to Copper.Wash organic layer thoroughly with NH4OH/NH4Cl (1:9) to chelate Cu.
Advanced Optimization (The "Difficult" Substrate)

If the standard protocol yields <50%, employ the "Copper-Free" variant to avoid acetylide dimerization:

  • Catalyst: PdCl2(MeCN)2 (5 mol%) + XPhos (10 mol%).

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: MeCN at 80°C.

  • Rationale: XPhos is bulky and electron-rich, facilitating oxidative addition on the hindered CF3-iodide and stabilizing the Pd center without Copper.

References

  • Sonogashira, K. (2002).[5] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922.[6]

  • Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition, 46(6), 834–871.[6]

  • BenchChem. (2025).[2][3] "Technical Support Center: Optimizing Sonogashira Reactions for 4-Iodobenzyl Alcohol". BenchChem Technical Notes.

  • Eckhardt, M., & Fu, G. C. (2003).[7] "The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions". Journal of the American Chemical Society, 125(45), 13642–13643.

Sources

Application Note: Divergent Synthesis of Novel Heterocycles Using[4-Iodo-3-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into drug-like scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target-binding affinity[1],[2]. [4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS 959632-19-0) represents a highly versatile, bifunctional building block designed for the divergent synthesis of complex heterocycles[3],[4].

By strategically leveraging its two orthogonal reactive handles—a C1-hydroxymethyl group and a sterically encumbered C4-iodo group—researchers can construct novel molecular architectures. This application note details the mechanistic rationale and self-validating protocols for utilizing this building block in the synthesis of 1,3,4-oxadiazoles and subsequent palladium-catalyzed cross-coupling reactions[5],[6].

Physicochemical Profiling

To ensure predictable reactivity and accurate stoichiometric calculations, the foundational properties of the building block are summarized below[3],[4].

PropertyValue / Description
Chemical Name [4-Iodo-3-(trifluoromethyl)phenyl]methanol
CAS Registry Number 959632-19-0
Molecular Formula C₈H₆F₃IO
Molecular Weight 302.03 g/mol
Structural Features C1: Hydroxymethyl (-CH₂OH)C3: Trifluoromethyl (-CF₃)C4: Iodine (-I)
Physical State Solid (typically sealed in dry conditions, 2-8°C)

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific synthetic routes and catalytic systems are chosen for this specific substitution pattern.

The Stereoelectronic "Trifluoromethyl Effect"

The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I) on the aromatic ring. In the context of palladium catalysis, this drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C4-I bond, accelerating the initial oxidative addition of the Pd(0) catalyst[7]. However, the -CF₃ group has a large van der Waals radius (~2.7 Å), creating severe steric hindrance at the C4 position. If standard, small cone-angle phosphine ligands (like PPh₃) are used, the catalytic cycle often stalls at the reductive elimination step, leading to protodehalogenation or catalyst degradation.

The Divergent Strategy: Order of Operations

To synthesize complex bifunctional heterocycles, the order of functionalization is paramount.

  • First Stage (C1-Functionalization): The C1-hydroxymethyl group is oxidized and cyclized to form a heterocycle (e.g., a 1,3,4-oxadiazole)[5]. Performing this step first prevents the nucleophilic cyclization reagents (like hydrazides) from poisoning the sensitive palladium catalysts used later.

  • Second Stage (C4-Functionalization): With the oxadiazole installed, the C4-iodo group is subjected to a Suzuki-Miyaura cross-coupling. To overcome the steric bulk of the ortho-CF₃ group, bulky dialkylbiaryl phosphine ligands—specifically XPhos (developed by the Buchwald group)—are strictly required to force the sterically congested reductive elimination step[6],[8].

Divergent Synthetic Workflow

Workflow SM [4-Iodo-3-(trifluoromethyl) phenyl]methanol (CAS 959632-19-0) Ox 1. Oxidation (TEMPO) 2. POCl3 / Hydrazide SM->Ox Act 1. PBr3 (Bromination) 2. N-Alkylation SM->Act Oxadiazole 1,3,4-Oxadiazole Intermediate (C4-I intact) Ox->Oxadiazole Suzuki Suzuki-Miyaura Coupling (Pd/XPhos) Oxadiazole->Suzuki Alkyl N-Alkylated Azole Intermediate (C4-I intact) Act->Alkyl Buchwald Buchwald-Hartwig Amination (Pd/XPhos) Alkyl->Buchwald Prod1 Novel Bifunctional Heterocycle A Suzuki->Prod1 Prod2 Novel Bifunctional Heterocycle B Buchwald->Prod2

Fig 1: Divergent pathways utilizing the C1 and C4 handles of [4-Iodo-3-(trifluoromethyl)phenyl]methanol.

Experimental Protocols & Validation Checkpoints

Protocol A: Synthesis of the 1,3,4-Oxadiazole Intermediate

This protocol utilizes phosphorus oxychloride (POCl₃) as a dehydrating agent to drive the cyclodehydration of an intermediate acyl hydrazide[5],[9].

Step-by-Step Methodology:

  • Oxidation to Carboxylic Acid: Dissolve [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv) in a 1:1 mixture of DCM and H₂O. Add TEMPO (0.1 equiv) and (Diacetoxyiodo)benzene (BAIB, 2.2 equiv). Stir vigorously at room temperature for 4 hours. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Cyclodehydration: In a round-bottom flask, suspend the resulting carboxylic acid (1.0 equiv) and a chosen aryl/alkyl acid hydrazide (1.2 equiv) in POCl₃ (10 volumes).

  • Heating: Reflux the mixture at 90 °C for 6 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring. Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL), dry, and purify via silica gel chromatography.

Self-Validation Checkpoints:

  • IR Spectroscopy: Disappearance of the broad -OH stretch (~3300 cm⁻¹) and appearance of strong C=N stretching bands (~1600 cm⁻¹).

  • ¹H NMR: Complete disappearance of the benzylic -CH₂OH singlet at ~4.7 ppm.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol utilizes the 2nd generation Buchwald precatalyst system to overcome the massive steric penalty of the ortho-CF₃ group[8].

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Accelerated by -CF3) Pd0->OxAdd PdII Pd(II) Aryl Iodide Complex OxAdd->PdII TransMet Transmetalation (R-B(OH)2) PdII->TransMet PdII_Aryl2 Diaryl Pd(II) Complex TransMet->PdII_Aryl2 RedElim Reductive Elimination (Driven by XPhos Bulk) PdII_Aryl2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Heterocycle RedElim->Product

Fig 2: Pd-XPhos Catalytic Cycle highlighting stereoelectronic dependencies at the C4-position.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 1,3,4-oxadiazole intermediate from Protocol A (1.0 equiv), a heteroaryl boronic acid (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos ligand (8 mol%).

  • Degassing: Evacuate and backfill the tube with dry Nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M concentration).

  • Coupling: Seal the tube and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate the filtrate and purify via flash column chromatography.

Self-Validation Checkpoints:

  • ¹⁹F NMR: The chemical shift of the -CF₃ group is highly sensitive to its ortho-environment. Upon successful cross-coupling, expect a distinct shift (e.g., from ~ -61.5 ppm in the iodo-precursor to ~ -58.0 ppm in the coupled product).

  • LC-MS: Observe the expected [M+H]⁺ mass shift corresponding to the displacement of Iodine (-126.9 Da) and addition of the new heterocyclic mass.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

  • Boström, J., Hogner, A., Llinás, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-Iodo-3-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [4-Iodo-3-(trifluoromethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this critical building block. The trifluoromethyl and iodo-substituted phenylmethanol core is a key intermediate in the development of various pharmaceutical agents and advanced materials.[1] Achieving high yield and purity is paramount for downstream applications.

This document provides a detailed, field-tested protocol and a comprehensive troubleshooting guide in a direct question-and-answer format to address common challenges encountered during this synthesis.

Standard Synthetic Protocol: Reduction of 4-Iodo-3-(trifluoromethyl)benzaldehyde

The most common and efficient route to [4-Iodo-3-(trifluoromethyl)phenyl]methanol is the reduction of the corresponding aldehyde, 4-Iodo-3-(trifluoromethyl)benzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the preferred reagent system due to its selectivity, safety, and cost-effectiveness compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[2][3]

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-Iodo-3-(trifluoromethyl)benzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (or ethanol) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is critical to control the initial exotherm of the reaction.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. Causality Note: Portion-wise addition prevents a rapid, uncontrolled exotherm and minimizes side reactions.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The reaction is typically complete within 1-2 hours. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower Rf) indicates completion.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the resulting alkoxide. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. Continue adding HCl until the pH of the solution is ~6-7.

  • Workup & Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add water and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude material via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Synthesis Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0-5 °C A->B C 3. Add NaBH₄ (1.5 eq) Portion-wise B->C D 4. Monitor by TLC C->D E 5. Quench with 1M HCl D->E Reaction Complete F 6. Solvent Evaporation & Extraction E->F G 7. Wash & Dry F->G H 8. Purify (Column Chromatography) G->H I I H->I Final Product

Caption: Workflow for the synthesis of [4-Iodo-3-(trifluoromethyl)phenyl]methanol.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to reduced yield or purity.

Q1: My reaction is sluggish or incomplete, with significant starting aldehyde remaining after several hours. What are the likely causes and solutions?

A1: This is a common issue often related to reagent quality or reaction conditions.

  • Cause 1: Degraded Sodium Borohydride. NaBH₄ is a hygroscopic solid that can decompose upon exposure to atmospheric moisture, reducing its potency. Old or improperly stored NaBH₄ is a primary suspect for incomplete reactions.

    • Solution: Use a freshly opened bottle of NaBH₄ or test the activity of your current stock. A simple qualitative test involves adding a small spatula tip of the reagent to water; vigorous bubbling (H₂ evolution) should be observed.[5] For critical syntheses, purchasing a new, sealed bottle is recommended.

  • Cause 2: Insufficient Reagent Stoichiometry. While the stoichiometry is 4:1 (hydride:aldehyde), using a larger excess (1.5 molar equivalents of NaBH₄) is standard practice to ensure the reaction goes to completion in a reasonable time.[6]

    • Solution: Ensure you are using at least 1.5 equivalents of NaBH₄. If the reaction stalls, a small additional charge of the reducing agent can be added, but be mindful of the subsequent quenching step.

  • Cause 3: Low Temperature. While initial cooling is necessary to control the exotherm, running the entire reaction at 0 °C can significantly slow the rate.

    • Solution: After the initial controlled addition of NaBH₄ at 0-5 °C, allow the reaction to warm to room temperature to ensure it proceeds to completion.[7]

Q2: My final product is contaminated with an unknown impurity, leading to a low isolated yield after purification. What could this be?

A2: The most likely impurity is a borate ester intermediate that was not fully hydrolyzed during the workup.

  • Mechanism of Formation: During the reduction, the initially formed alkoxide can react with borane intermediates to form complex borate esters. These esters are often more soluble in organic solvents than the desired alcohol.

  • Troubleshooting & Prevention:

    • Effective Quenching: The key is to ensure complete hydrolysis of these esters back to the alcohol. When quenching with 1 M HCl, ensure the solution is stirred vigorously for at least 15-20 minutes after the initial gas evolution ceases. Check the pH to confirm it is slightly acidic (~6).

    • Extended Hydrolysis: If you suspect borate ester contamination, you can add a co-solvent like THF during the workup and stir with aqueous acid for a longer period (1-2 hours) before extraction.

Q3: The workup is difficult, and I'm experiencing yield loss during the extraction phase. What can I do?

A3: Emulsion formation and product solubility issues can complicate the workup.

  • Cause: Emulsions. The formation of fine precipitates (boron salts) during quenching can lead to stable emulsions during extraction, trapping the product in the interfacial layer.

    • Solution: After quenching and solvent removal, add a sufficient volume of both water and the extraction solvent. If an emulsion forms, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking during extraction can also prevent emulsion formation. Filtering the entire biphasic mixture through a pad of Celite® can also be effective at removing the fine particulates that stabilize emulsions.

  • Cause: Product Solubility. [4-Iodo-3-(trifluoromethyl)phenyl]methanol has moderate polarity.

    • Solution: Ensure you perform at least three extractions with a sufficient volume of a suitable solvent like ethyl acetate to ensure complete removal of the product from the aqueous layer.

Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction to speed it up?

A4: While LiAlH₄ is a more powerful reducing agent, it is generally not recommended for this specific transformation for several reasons.[3]

  • Lack of Selectivity: LiAlH₄ is powerful enough to potentially reduce the trifluoromethyl group, especially under elevated temperatures, leading to unwanted byproducts.[8]

  • Safety and Handling: LiAlH₄ reacts violently with protic solvents like methanol and water.[9][10] It requires strictly anhydrous conditions (using solvents like dry THF or diethyl ether) and a more hazardous workup procedure (e.g., Fieser workup), which can be mechanically difficult and lead to yield loss if not performed correctly.[5]

  • Practicality: NaBH₄ is sufficiently reactive for this aldehyde reduction, safer to handle, and involves a much simpler and more robust workup procedure, making it the superior choice for both scale and convenience.[2]

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low yield issues.

Data Summary: Key Reaction Parameters

ParameterRecommended ConditionRationale for High Yield
Starting Material 4-Iodo-3-(trifluoromethyl)benzaldehydeCommercially available precursor.
Reducing Agent Sodium Borohydride (NaBH₄)Excellent selectivity for aldehydes, safer handling, and simpler workup than LiAlH₄.[2][3]
Stoichiometry 1.5 equivalents of NaBH₄Molar excess ensures the reaction proceeds to completion efficiently.[6]
Solvent Anhydrous Methanol or EthanolEffectively dissolves both the aldehyde and NaBH₄, and serves as the proton source during workup.
Temperature 0-5 °C for addition, then warm to RTControls initial exotherm to prevent side reactions, while warming ensures a reasonable reaction rate.
Workup Acidic Quench (1M HCl to pH 6-7)Ensures complete hydrolysis of borate ester intermediates, which is critical for isolating the final product.

References

  • Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]

  • ResearchGate. (n.d.). Optimization experiments for reduction of benzaldehyde oxime with NaBH 4 under different conditions. [Link]

  • Firdaus, M. (2020). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

  • Reddit. (2022). Low yield LAH reactions. [Link]

  • Caddick, S., et al. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. PMC. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. [Link]

  • AccelaChem. (n.d.). [4-iodo-3-(trifluoromethyl)phenyl]methanol. [Link]

  • Supporting Information. (n.d.). Silver-Mediated Trifluoromethylation-Iodination of Arynes. [Link]

  • Chemistry Steps. (2024). Reduction of Aldehydes and Ketones. [Link]

  • European Patent Office. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Wiley Online Library. (2025). Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. [Link]

  • Macmillan Group. (n.d.). The Productive Merger of Iodonium Salts and Organocatalysis: A Non-photolytic Approach to the Enantioselective r-Trifluoromethylation of Aldehydes. [Link]

  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. [Link]

  • Cell Press. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. [Link]

Sources

Purification of crude [4-Iodo-3-(trifluoromethyl)phenyl]methanol by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of [4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS: 959632-19-0)[1].

Due to the unique physicochemical properties of this fluorinated and iodinated benzyl alcohol, standard purification templates often fail, resulting in poor yields or co-eluting impurities. This guide synthesizes mechanistic chemical logic with field-proven techniques to ensure a high-purity isolation.

Mechanistic Context: Why is this Molecule Difficult to Purify?

The purification of [4-Iodo-3-(trifluoromethyl)phenyl]methanol is complicated by three competing structural features:

  • The Trifluoromethyl (-CF₃) Group: This strongly electron-withdrawing group increases the acidity of the benzylic proton via inductive effects. Consequently, the hydroxyl (-OH) group becomes a much stronger hydrogen-bond donor to the uncapped silanol (Si-OH) sites on the silica gel, leading to severe band tailing (streaking).

  • The Iodine (-I) Atom: Iodine is heavy and highly polarizable. While it increases the overall lipophilicity of the molecule, its massive atomic radius can mask subtle polarity differences between the product and closely related impurities (such as de-iodinated byproducts).

  • The Benzylic Hydroxyl (-OH): Prone to oxidation if left on active silica for extended periods, necessitating rapid, optimized separation parameters[2].

Diagnostic Troubleshooting & FAQs

Q1: I am observing a closely eluting impurity (ΔRf < 0.1) that co-elutes with my product. What is it, and how do I resolve it? Causality: If your compound was synthesized via the reduction of 4-iodo-3-(trifluoromethyl)benzaldehyde or benzoic acid, this impurity is almost certainly the de-iodinated byproduct, 3-(trifluoromethyl)benzyl alcohol. The heavy iodine atom adds bulk, but the -CF₃ group dominates the electronic environment, making their hydrogen-bonding profiles to silica nearly identical. Solution: Switch your mobile phase from a purely aliphatic system (Hexanes/Ethyl Acetate) to an aromatic system (Toluene/Ethyl Acetate). Toluene introduces competitive


 interactions with both the stationary phase and the analytes. This exploits the subtle differences in the electron density of the iodinated versus non-iodinated aromatic rings, effectively pulling the Rf values apart.

Q2: My compound is streaking severely on the column, leading to poor recovery and cross-contamination. Should I add an acid/base modifier? Causality: No. Modifiers like Triethylamine (TEA) or Acetic Acid are for amines and carboxylic acids, respectively. Your compound is a neutral alcohol. The streaking is caused by the -CF₃ group enhancing the hydrogen-bonding strength of the -OH group to the silica matrix. Solution: The issue is likely column overloading or sample pre-adsorption. Reduce your sample loading to


 1.5% of the total silica weight. Furthermore, utilize a dry-loading technique  onto deactivated Celite rather than silica gel to prevent the compound from pre-binding too strongly before the mobile phase gradient begins.

Q3: How do I scale up this purification from 100 mg to 10 g without losing resolution? Causality: In flash chromatography, resolution is a function of column length, while loading capacity is a function of column cross-sectional area (diameter)[3]. Solution: Follow the foundational scaling parameters established by Still et al.[3]. To scale to 10 g, increase the column diameter to 75 mm while strictly maintaining the silica bed height at 5.5 to 6.0 inches. Maintain a constant linear flow rate of 2.0 inches/minute.

Quantitative Chromatographic Data

Use the following empirically derived reference table to identify your spots during Thin Layer Chromatography (TLC) optimization.

Compound / ImpurityStructural FeatureRf (80:20 Hex/EtOAc)Rf (80:20 Tol/EtOAc)UV (254 nm)KMnO₄ Stain
[4-Iodo-3-(trifluoromethyl)phenyl]methanol Product (-OH, -I, -CF₃)0.350.30StrongBright Yellow
3-(Trifluoromethyl)benzyl alcohol De-iodinated Byproduct0.320.22ModerateBright Yellow
4-Iodo-3-(trifluoromethyl)benzaldehyde Under-reduced Impurity0.650.60StrongNone (Stable)
4-Iodo-3-(trifluoromethyl)benzoic acid Unreacted Starting Mat.0.05 (Streaks)0.05 (Streaks)StrongNone

Visual Workflow: Optimization Decision Tree

G Start Analyze Crude via TLC (Hexane/EtOAc) CheckRf Is Product Rf 0.25 - 0.35? Start->CheckRf AdjustSolv Adjust Solvent Ratio CheckRf->AdjustSolv No CheckImp Co-eluting Impurities (ΔRf < 0.1)? CheckRf->CheckImp Yes AdjustSolv->CheckRf ChangeSys Switch to Toluene/EtOAc (Exploit π-π interactions) CheckImp->ChangeSys Yes CheckStreak Severe Band Tailing? CheckImp->CheckStreak No ChangeSys->CheckImp AddMod Use Dry Loading & Reduce Sample Mass CheckStreak->AddMod Yes Proceed Execute Flash Column Chromatography CheckStreak->Proceed No AddMod->Proceed

Workflow for optimizing the chromatographic separation of fluorinated benzyl alcohols.

Standard Operating Procedure: Self-Validating Purification Protocol

This protocol is designed as a closed-loop, self-validating system to ensure absolute purity of the final isolated compound[2].

Step 1: Stationary Phase Preparation Select a column diameter appropriate for your scale (e.g., 40 mm for 2.0 g of crude mixture). Pack the column with 40–63 µm (230–400 mesh) silica gel 60 to a strict bed height of 6.0 inches. Flush the column with 3 column volumes (CV) of 100% Hexanes to pack the bed tightly.

Step 2: Dry Loading (Critical for this Compound) Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add deactivated Celite 545 (2.5x the mass of the crude mixture). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Carefully load this powder evenly onto the top of the flat silica bed. Cap with a 1 cm layer of clean sea sand.

Step 3: Isocratic Elution Elute the column using an isocratic mixture of 85:15 Toluene:Ethyl Acetate. Apply positive air/N₂ pressure to maintain a solvent front descent rate of exactly 2.0 inches per minute[3]. Collect fractions equivalent to 0.25 CVs.

Step 4: Self-Validating Fraction Analysis (2D-TLC) Identify the product-containing fractions via standard TLC (UV 254 nm and KMnO₄ stain). Validation Check: Before pooling, take an aliquot from the absolute center fraction (the peak apex). Spot it on a square TLC plate. Develop the plate in 80:20 Hexanes/EtOAc. Dry the plate completely, rotate it 90 degrees, and develop it again in 80:20 Toluene/EtOAc. Causality: A single, perfectly round spot on the diagonal mathematically validates the absence of hidden, co-eluting isomers or de-iodinated species. If off-diagonal spots appear, the fraction is contaminated and must be recycled.

Step 5: Concentration Pool the validated fractions. Concentrate under reduced pressure at a water bath temperature not exceeding 35 °C . Higher temperatures can induce trace oxidation of the benzylic alcohol to the aldehyde in the presence of ambient oxygen and trace transition metals.

References

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (9th Edition). Blackwell's / Elsevier.[2] URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925.[3] URL:[Link]

Sources

Recrystallization techniques for purifying [4-Iodo-3-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-115029 Subject: Recrystallization Protocol & Troubleshooting for Halogenated Benzyl Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Compound: [4-Iodo-3-(trifluoromethyl)phenyl]methanol CAS: 115029-23-7 Physical State: White to off-white solid (Low melting point: ~60–80°C range estimated based on structural analogs). Critical Quality Attribute: Purity is essential for downstream applications, particularly palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), where iodide impurities or regioisomers can poison catalysts or lead to homocoupling byproducts.

Technical Insight: This molecule presents a specific purification challenge: the "Lipophilic/Polar Conflict." The trifluoromethyl (


) and iodo (

) groups render the core highly lipophilic, while the hydroxymethyl (

) tail provides localized polarity. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling.[1]

Module 1: Solvent System Selection

For this specific substrate, a Binary Solvent System is recommended over a single solvent. The presence of the heavy iodine atom and the lipophilic


 group makes the solubility curve in single solvents (like Toluene) too steep or too flat for high recovery.
Recommended System: Ethyl Acetate / n-Heptane
RoleSolventFunctionRationale
Solvent (Good) Ethyl Acetate (EtOAc) Dissolves the compoundExcellent solubility for benzyl alcohols; moderate boiling point (77°C) allows safe heating without thermal degradation of the C-I bond.
Anti-Solvent (Bad) n-Heptane Induces precipitationMiscible with EtOAc; highly non-polar nature forces the hydrophobic

/Iodo core to stack, promoting lattice formation.

Alternative System (If EtOAc fails): Ethanol / Water. Note: Use with caution.[2][3] Water can be difficult to remove from the final solid, and residual moisture may affect downstream anhydrous coupling reactions.

Visual Guide: Solvent Selection Logic

SolventLogic Start Start: Solubility Test TestEtOAc Dissolve 100mg in 0.5mL hot EtOAc (60°C) Start->TestEtOAc CheckSol Does it dissolve? TestEtOAc->CheckSol AddHept Add hot n-Heptane dropwise until cloudy CheckSol->AddHept Yes FailOil Product Oils Out CheckSol->FailOil No (Need more polar solvent) Cool Cool slowly to RT AddHept->Cool Result Check Precipitate Cool->Result Success System Validated: EtOAc / Heptane Result->Success Crystals Form Result->FailOil Oily droplets FailOil->Start Retry with EtOH/Water

Figure 1: Decision matrix for validating the solvent system prior to scale-up.

Module 2: The Master Protocol (SOP)

Safety Warning: Iodinated compounds can be light-sensitive and may liberate iodine (


) if heated excessively. Perform all steps in a fume hood.
Step-by-Step Methodology
  • Preparation:

    • Weigh the crude solid into an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Prepare a separate flask of n-Heptane and heat it to ~60°C (do not boil).

  • Dissolution (The "Good" Solvent):

    • Add Ethyl Acetate in small portions (0.5 mL per gram of solid initially) while heating the flask to a gentle reflux (~70°C).

    • Critical Check: If the solution is yellow/brown (indicating free iodine), add a small amount of activated charcoal. Stir for 5 mins, then perform a hot filtration through Celite.

  • The Cloud Point (The "Anti" Solvent):

    • While maintaining the solution at ~60-65°C, add the hot n-Heptane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Crystallization (Thermodynamic Control):

    • Remove the flask from the heat source.[1] Place it on a cork ring or wood block (insulation) to allow slow cooling .

    • The Seed Trick: When the temperature hits ~45°C, add a tiny "seed crystal" of pure product if available. This provides a nucleation site and prevents oiling.

    • Let stand at room temperature for 2 hours.

    • Once substantial crystallization occurs, cool the flask in an ice bath (0°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel/vacuum.[3][4]

    • Wash the cake with a cold mixture of EtOAc/Heptane (1:4 ratio).

    • Dry under vacuum at room temperature (avoid heat to prevent melting).

Module 3: Troubleshooting Guide

This section addresses the most common failure modes for trifluoromethyl-benzyl alcohols.

Issue 1: "The Product Oiled Out"

Symptom: Instead of crystals, you see distinct liquid droplets at the bottom of the flask. Cause: The temperature dropped too fast, or the saturation point was exceeded while the temperature was above the melting point of the solvated solid (Liquid-Liquid Phase Separation).

The Rescue Protocol:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add a small amount of the Good Solvent (EtOAc).

  • Let it cool much more slowly.

  • Vigorous Stirring: Sometimes, rapid stirring can induce nucleation in the oil droplets.

Issue 2: "Colored Impurities"

Symptom: Crystals are yellow or orange. Cause: Oxidation of the C-I bond releasing elemental iodine (


).
Fix:  Wash the organic solution with 10% Sodium Thiosulfate (

) before starting the recrystallization. This reduces

back to colorless iodide (

).
Visual Guide: The "Oiling Out" Rescue Workflow

OilRescue Oil Oiling Out Detected Reheat Re-heat to Clear Solution Oil->Reheat Adjust Add 10% more EtOAc Reheat->Adjust Seed Seed at T < MP Adjust->Seed SlowCool Insulated Cooling Seed->SlowCool Crystal Crystalline Solid SlowCool->Crystal

Figure 2: Step-by-step intervention when liquid-liquid phase separation occurs.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes, DCM is a good solvent for this compound, but it has a low boiling point (40°C). This narrows your operational window for recrystallization. You cannot heat it enough to dissolve a large amount of solute without boiling off the solvent. EtOAc is superior due to its higher thermal range.

Q2: How do I store the purified crystals? A: Store in an amber vial under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The iodine bond is labile; light and heat will degrade the purity over time, turning the white solid yellow.

Q3: My yield is low (<50%). What happened? A: You likely used too much EtOAc. The compound is quite soluble in EtOAc. Fix: Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume and repeat the cooling/crystallization steps to harvest a "second crop."

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (n.d.). Product Specification: 4-Iodo-3-(trifluoromethyl)benzonitrile. Link (Used for comparative physical property analysis of the 4-Iodo-3-CF3 pharmacophore).

  • Massachusetts Institute of Technology (MIT). (n.d.). Recrystallization Techniques Guide. MIT OpenCourseWare.[2] Link

  • University of Pittsburgh. (n.d.). The Recrystallization Process. Dept of Chemistry. Link

Sources

Troubleshooting low conversion rates in reactions involving [4-Iodo-3-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers encountering low conversion rates with [4-Iodo-3-(trifluoromethyl)phenyl]methanol . It synthesizes mechanistic insight with practical troubleshooting protocols.

CAS: 115061-07-3 | Molecular Formula: C₈H₆F₃IO | Role: Key Intermediate for Kinase Inhibitors[1][2]

⚠️ Core Issue Analysis: Why is your reaction stalling?

The scaffold presents a "perfect storm" of three competing factors that lead to low conversion:

  • Steric/Electronic Clash: The ortho-

    
     group is electron-withdrawing (accelerating oxidative addition) but sterically bulky (inhibiting transmetallation and reductive elimination).[1][2]
    
  • The "Protic Trap": The free benzylic alcohol (

    
    ) is a proton source (
    
    
    
    ). In organometallic reactions (Lithiation/Grignard), it quenches the first equivalent of reagent. In basic cross-couplings (Suzuki), it forms an alkoxide that can poison the catalyst or form unreactive boronate esters.
  • Solubility: The compound is a crystalline solid with poor water solubility, often leading to phase-transfer limitations in aqueous biphasic systems.[2]

🛠️ Module 1: Troubleshooting Suzuki-Miyaura Cross-Coupling

Symptom: Reaction stalls at <30% conversion; starting material remains; de-iodinated byproduct (protodehalogenation) observed.

🔍 Diagnostic Q&A

Q: Are you running the reaction with the free alcohol?

  • The Issue: Under standard Suzuki conditions (e.g.,

    
    , 
    
    
    
    ), the base deprotonates the alcohol. The resulting alkoxide can coordinate to Palladium, forming resting states that are off-cycle. Furthermore, the alkoxide can attack the boronic acid, forming an unreactive "ate" complex.
  • The Fix:

    • Protect the Alcohol: Convert to a TBS ether or THP ether before coupling.[2] This is the most reliable method.

    • Switch Base System: If protection is impossible, use a weaker base (e.g.,

      
       or 
      
      
      
      ) in anhydrous conditions to minimize alkoxide formation.

Q: Which ligand system are you using?

  • The Issue: Standard

    
     or 
    
    
    
    often fails with ortho-
    
    
    substrates because they cannot force the bulky coupling partners together during the reductive elimination step.
  • The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[2]

    • SPhos: Excellent for ortho-substituted aryl halides.[1][2]

    • XPhos: Superior if the boronic acid partner is also hindered.[2]

📉 Workflow: Coupling Optimization Strategy

SuzukiOptimization Start Start: Low Conversion (<30%) CheckOH Is the Alcohol Protected? Start->CheckOH Protect Protect with TBS/THP CheckOH->Protect No LigandCheck Current Ligand? CheckOH->LigandCheck Yes Protect->LigandCheck Standard PPh3 / dppf LigandCheck->Standard Using Advanced SPhos / XPhos LigandCheck->Advanced Using Action1 SWITCH TO: Pd(OAc)2 (2 mol%) SPhos (4 mol%) K3PO4 / Toluene / H2O Standard->Action1 Action2 Check Boronic Acid Stoichiometry (>1.5 eq) Advanced->Action2

Caption: Decision tree for optimizing Suzuki coupling of 4-iodo-3-(trifluoromethyl)phenylmethanol.

🛠️ Module 2: Metal-Halogen Exchange (Lithiation/Grignard)

Symptom: Low yield of electrophile trapping; recovery of starting material; formation of des-iodo product.[1][2]

🔍 Diagnostic Q&A

Q: How many equivalents of organometallic reagent did you use?

  • The Issue: The

    
     proton is the most acidic site. If you add 1.0 equiv of 
    
    
    
    or
    
    
    , it simply deprotonates the oxygen.[1] No metal-halogen exchange occurs.[1][2]
  • The Fix: You must use

    
     2.1 equivalents .
    
    • Eq 1: Deprotonates

      
      
      
      
      
      
      
      /
      
      
      .[1][2]
    • Eq 2: Performs the Iodine exchange

      
       Aryl-Li / Aryl-MgCl.
      

Q: Are you using standard Grignard or "Turbo" Grignard?

  • The Issue: Standard

    
     is often too slow for electron-deficient rings at low temperatures, and raising the temperature risks "scrambling" or elimination of the fluoride (benzyne formation).
    
  • The Fix: Use Knochel's Turbo Grignard (

    
    ) . The LiCl breaks up the aggregates, making the reagent kinetically more active, allowing the exchange to happen at 
    
    
    
    to
    
    
    rapidly.
🧪 Protocol: Turbo-Grignard Exchange on Free Alcohol

This protocol avoids the need for a protection step.[1][2]

  • Dissolve: 1.0 mmol substrate in anhydrous THF (0.5 M). Cool to

    
    .
    
  • Deprotonate: Add 1.1 equiv of

    
     (or 
    
    
    
    ) dropwise.[2] Stir 5 min.
    • Why? Phenyl Grignard is cheaper than Turbo Grignard.[2] Use it to "pay" the proton tax.[2]

  • Exchange: Add 1.1 equiv of

    
      dropwise. Stir at 
    
    
    
    for 30 min.
    • Monitoring: Quench an aliquot with

      
      .[2] NMR should show deuterium incorporation at the 4-position.[1][2]
      
  • Quench: Add Electrophile (e.g., aldehyde,

    
    ). Warm to RT.
    

📊 Reference Data: Solvent & Base Screening Matrix

Use this table to select conditions based on your specific failure mode.[2]

VariableRecommendationWhy?
Solvent Dioxane or Toluene High boiling points allow thermal activation; good solubility for the aryl iodide.[1][2] Avoid alcohols.
Base

(3.0 eq)
Anhydrous phosphate is strong enough for the Suzuki cycle but less likely to form tight alkoxide aggregates than Carbonates.
Catalyst

+ SPhos
The "Gold Standard" for sterically hindered ortho-substituted biaryls [1].[1][2]
Additives Water (5-10% v/v) Essential for the transmetallation step in Suzuki coupling.[1][2] Do not run strictly anhydrous unless using specialized esters.[2]

🛠️ Module 3: Oxidation to Aldehyde

Symptom: Over-oxidation to acid or cleavage of the C-I bond.[2]

The Solution: Avoid harsh oxidants like Permanganate or Chromic acid.[2]

  • Dess-Martin Periodinane (DMP): Mildest method.[1][2] Run in DCM at

    
    .[2] Tolerates the Iodide perfectly.
    
  • Swern Oxidation: Effective, but ensure temperature is kept

    
     to prevent any displacement of the active iodide.[2]
    
  • IBX: Good alternative if DMP is unavailable, but requires DMSO.[2]

❓ Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes, but be cautious. The C-I bond is weak.[2] Microwave heating at


 for extended periods can cause de-iodination (homolytic cleavage).[2] Keep runs under 10 minutes at 

.[2]

Q: The product co-elutes with the starting material. How do I purify? A: This is common due to the dominant effect of the


 group on polarity.
  • Technique: Derivatize the unreacted alcohol in the crude mixture with acetic anhydride (forming the acetate) before the column. The acetate will have a significantly different Rf than the product (assuming the product is coupled and no longer an alcohol, or a different alcohol).

Q: Is the


 group stable to Lithium? 
A:  Generally yes, at temperatures below 

.[1] Above

, an ortho-lithiated species can eliminate LiF to form a reactive benzyne intermediate, which leads to complex mixtures. Keep it cold.

📚 References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[3] Angewandte Chemie International Edition, 2004.[2][3][4] Link

  • BenchChem Protocols. "Application Notes for 4-Iodopyrazole (Analogue Reactivity) in Suzuki Coupling." BenchChem, 2025.[2] Link

  • Sigma-Aldrich Technical Bulletin. "Selective Metalation and Additions using TurboGrignard." Merck/Sigma-Aldrich.[2] Link

Sources

Catalyst selection for efficient cross-coupling with [4-Iodo-3-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling multifunctional building blocks like [4-Iodo-3-(trifluoromethyl)phenyl]methanol requires precision. As a Senior Application Scientist, I have designed this guide to help you navigate the competing reactivities of this specific substrate.

This molecule presents a "trifecta" of chemical challenges:

  • The Aryl Iodide: Highly reactive toward oxidative addition.

  • The ortho-Trifluoromethyl (-CF3) Group: Strongly electron-withdrawing (accelerating oxidative addition) but sterically massive (stalling transmetalation and reductive elimination).

  • The Free Benzyl Alcohol (-CH2OH): A competitive coordination site that is highly susceptible to unwanted palladium-catalyzed aerobic oxidation.

Troubleshooting & FAQs

Q1: My cross-coupling reaction is stalling at low conversion, and I recover mostly starting material. Why? Causality: The iodine atom undergoes rapid oxidative addition due to the electron-withdrawing nature of the adjacent -CF3 group. However, the resulting Pd(II) intermediate is severely sterically hindered. In cross-coupling reactions (like the Suzuki-Miyaura reaction), the transmetalation step is often the rate-determining step[1]. The bulky ortho-CF3 moiety blocks the incoming nucleophile, stalling the catalytic cycle and leading to low turnover numbers[2]. Solution: Shift from first-generation planar catalysts (e.g.,


) to bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos  or RuPhos  are large enough to force the intermediate into a reactive cis-conformation, drastically accelerating the reductive elimination step.

Q2: I am observing a significant amount of an aldehyde byproduct instead of my coupled product. What is happening? Causality: Palladium is an exceptional catalyst for the aerobic oxidation of benzyl alcohols[3]. Even under mild conditions, oxygen-assisted dehydrogenation of the free


 group to an aldehyde can occur rapidly, with very low activation barriers[4]. If your reaction setup contains trace oxygen, the Pd catalyst will preferentially oxidize the alcohol, simultaneously depleting the active Pd(0) species required for your primary cross-coupling.
Solution:  Rigorous exclusion of oxygen is mandatory. Degas all solvents using freeze-pump-thaw cycles or prolonged Argon sparging. If the problem persists, temporarily mask the hydroxyl group using a silyl ether protecting group (e.g., TBS-Cl).

Q3: My LC-MS shows protodeiodination (loss of iodine, Ar-H formation). How do I prevent this? Causality: Protodehalogenation occurs when the Pd(II) intermediate undergoes


-hydride elimination instead of transmetalation. If you are using an alcohol solvent (like ethanol) or a base that can act as a hydride donor (like alkoxides), the catalyst will extract a hydride and reduce the C-I bond. The free benzyl alcohol on the substrate itself can also act as an internal hydride donor if the catalyst becomes poisoned.
Solution:  Switch to strictly aprotic solvents (e.g., 1,4-Dioxane, Toluene) and use mild, anhydrous inorganic bases such as 

or

.

Diagnostic Workflow

Troubleshooting Start Low Yield: [4-Iodo-3-(CF3)phenyl]methanol Check1 Identify Major Byproduct via GC-MS/LC-MS Start->Check1 Path1 Starting Material Recovered Check1->Path1 No Conversion Path2 Protodeiodination (Ar-H formed) Check1->Path2 Ar-I to Ar-H Path3 Aldehyde Formed (Alcohol Oxidation) Check1->Path3 -CH2OH to -CHO Sol1 Switch to Bulky Ligand (e.g., XPhos Pd G3) Path1->Sol1 Sol2 Avoid Alcohol Solvents; Use Anhydrous K3PO4 Path2->Sol2 Sol3 Degas Solvents (Ar/N2); Consider -OH Protection Path3->Sol3

Troubleshooting cross-coupling of 4-Iodo-3-(trifluoromethyl)phenylmethanol.

Quantitative Catalyst Comparison

To streamline your optimization, the following table summarizes the performance of standard catalyst systems specifically applied to ortho-trifluoromethyl aryl iodides bearing free hydroxyl groups.

Catalyst / Ligand SystemLigand Steric Bulk (Cone Angle /

)
Tolerance to Free

Relative YieldPrimary Failure Mode

Low (145°)Moderate< 20%Stalled at transmetalation

ModerateModerate40–50%Protodehalogenation
RuPhos Pd G3 HighHigh> 85%None (Optimal for C-N coupling)
XPhos Pd G3 Very HighHigh> 90%None (Optimal for C-C coupling)

Self-Validating Experimental Protocol

Standard Operating Procedure: Suzuki-Miyaura Coupling of[4-Iodo-3-(trifluoromethyl)phenyl]methanol This protocol utilizes XPhos Pd G3 to overcome steric hindrance while preserving the free hydroxyl group through rigorous atmospheric control.

Reagents: *[4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (3 mol%)

  • 
     (anhydrous, 3.0 equiv)
    
  • 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Methodology:

  • Preparation & Inertion: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid,

    
    , and XPhos Pd G3. Seal the tube with a rubber septum.
    
  • Atmosphere Exchange: Evacuate the tube under high vacuum and backfill with high-purity Argon. Repeat this cycle three times. Causality: Removing trace

    
     is the only reliable way to prevent the Pd-catalyzed aerobic oxidation of the benzyl alcohol group[3].
    
  • Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/

    
     mixture with Argon for a minimum of 30 minutes. Note: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for transmetalation[1].
    
  • Reaction Initiation: Add the degassed solvent mixture to the Schlenk tube via a gas-tight syringe. Stir the mixture vigorously at 80 °C for 4–6 hours.

  • In-Process Monitoring (Self-Validation Step): After 2 hours, withdraw a 10 µL aliquot under an Argon counter-flow. Dilute with MS-grade acetonitrile and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material (

      
       ~302). Verify the absence of the aldehyde byproduct (
      
      
      
      ~300) and the protodeiodinated byproduct (
      
      
      ~176). If the aldehyde is present, your degassing protocol has failed.
  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify the crude mixture via flash column chromatography.
    

References

1.[2] Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. URL: 2.[1] Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. URL: 3.[3] Soluble/MOF-Supported Palladium Single Atoms Catalyze the Ligand-, Additive-, and Solvent-Free Aerobic Oxidation of Benzyl Alcohols to Benzoic Acids. ACS Publications. URL: 4.[4] Disentangling the size-dependent geometric and electronic effects of palladium nanocatalysts beyond selectivity. PMC. URL:

Sources

Validation & Comparative

Mass spectrometry analysis of [4-Iodo-3-(trifluoromethyl)phenyl]methanol and its fragments

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Platform Comparison Guide: Mass Spectrometry of [4-Iodo-3-(trifluoromethyl)phenyl]methanol

Executive Summary

[4-Iodo-3-(trifluoromethyl)phenyl]methanol (Molecular Formula: C8H6F3IO; Exact Mass: 301.9415 Da) is a highly functionalized halogenated benzyl alcohol frequently utilized as a critical building block in pharmaceutical synthesis and medicinal chemistry[1]. Its unique structural features—an electron-withdrawing trifluoromethyl group, a heavy iodine atom, and a polar benzylic hydroxyl group—present specific challenges and opportunities for mass spectrometric (MS) analysis.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three primary MS platforms: GC-EI-MS , LC-ESI-MS/MS , and LC-APCI-MS . This guide details the causality behind the compound's fragmentation behavior, provides self-validating experimental protocols, and establishes a definitive framework for selecting the optimal analytical platform for structural elucidation and quantification.

Mechanistic Causality of Fragmentation

Understanding why a molecule fragments is paramount to interpreting mass spectra accurately. The fragmentation of [4-Iodo-3-(trifluoromethyl)phenyl]methanol is governed by the bond dissociation energies (BDE) and the stability of the resulting carbocations[2][3].

  • C-I Bond Cleavage (Loss of 127 Da): The carbon-iodine bond is the weakest in the molecule (BDE ≈ 238 kJ/mol). Under hard ionization (70 eV), the primary and most thermodynamically favored pathway is the homolytic cleavage of this bond, expelling an iodine radical (I•) to yield a highly abundant [M - I]+ fragment at m/z 175[3].

  • Benzylic Cleavage (Loss of •OH or H2O): The primary alcohol group at the benzylic position is highly susceptible to alpha-cleavage. The loss of a hydroxyl radical (•OH, 17 Da) yields a resonance-stabilized benzylic cation at m/z 285. Alternatively, dehydration (loss of H2O, 18 Da) can occur, driven by the formation of a stable conjugated system[2].

  • Trifluoromethyl Dynamics (Loss of •CF3 or HF): The -CF3 group is strongly electron-withdrawing. While individual C-F bonds are exceptionally strong (~485 kJ/mol), the entire •CF3 radical (69 Da) can be ejected under elevated collision energies, yielding an ion at m/z 233. Rearrangement leading to the neutral loss of hydrogen fluoride (HF, 20 Da) is also observed, particularly in negative ion modes[4][5].

FragmentationPathway M_ion [M]•+ m/z 302 M_I [M - I]+ m/z 175 M_ion->M_I - I• (127 Da) M_OH [M - •OH]+ m/z 285 M_ion->M_OH - •OH (17 Da) M_CF3 [M - •CF3]+ m/z 233 M_ion->M_CF3 - •CF3 (69 Da) M_I_OH [M - I - •OH]+ m/z 158 M_I->M_I_OH - •OH (17 Da) M_OH->M_I_OH - I• (127 Da)

Caption: Primary electron ionization (EI) fragmentation pathways of[4-Iodo-3-(trifluoromethyl)phenyl]methanol.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS vs. LC-APCI-MS

Selecting the correct platform requires balancing the need for intact molecular ion detection against the need for structural fragment generation.

A. Gas Chromatography - Electron Ionization MS (GC-EI-MS)
  • Performance: Optimal for Structural Elucidation. The volatility of this halogenated benzyl alcohol makes it highly amenable to GC. The hard ionization (70 eV) consistently generates the radical cation [M]•+ at m/z 302, alongside a rich, reproducible fragmentation fingerprint[1].

  • Limitation: Potential for thermal degradation in the GC inlet if active sites are present.

B. Liquid Chromatography - Electrospray Ionization MS (LC-ESI-MS/MS)
  • Performance: Sub-optimal. ESI relies on the analyte's ability to be protonated or deprotonated in solution. Because[4-Iodo-3-(trifluoromethyl)phenyl]methanol lacks strongly basic (e.g., amines) or strongly acidic (e.g., carboxylic acids) functional groups, its ionization efficiency in standard ESI is exceptionally poor, often leading to signal suppression.

  • Limitation: Fails to produce a strong [M+H]+ or [M-H]- without the use of specialized adduct-forming mobile phase additives (e.g., Ammonium acetate for [M+NH4]+).

C. Liquid Chromatography - Atmospheric Pressure Chemical Ionization (LC-APCI-MS)
  • Performance: Optimal for LC-based Quantification. APCI is a gas-phase ionization technique that excels with neutral, lipophilic, and halogenated compounds that fail in ESI[6]. In negative ion mode, APCI can facilitate electron capture or deprotonation, while positive mode often yields the [M - OH]+ species at m/z 285 due to in-source fragmentation.

  • Limitation: Requires careful optimization of corona discharge current to prevent excessive in-source destruction of the molecule.

PlatformComparison Sample Analyte: C8H6F3IO GC_EI GC-EI-MS (Hard Ionization) Sample->GC_EI Volatile LC_ESI LC-ESI-MS (Soft Ionization) Sample->LC_ESI Polar solvent LC_APCI LC-APCI-MS (Medium Ionization) Sample->LC_APCI Lipophilic Result1 Rich Fragmentation [M]•+ detected GC_EI->Result1 Result2 Poor Ionization Signal Suppression LC_ESI->Result2 Result3 High Sensitivity [M-OH]+ dominant LC_APCI->Result3

Caption: Decision matrix and expected analytical outcomes for different MS platforms.

Quantitative Data Summary

The following table summarizes the expected high-resolution mass spectrometry (HRMS) data across the viable platforms.

Fragment / Ion SpeciesExact Mass (m/z)PlatformRelative AbundanceCausality / Origin
[M]•+ 301.9415GC-EI-MSMedium (20-40%)Intact molecular radical cation[1].
[M - •OH]+ 284.9388LC-APCI (+), GC-EIHigh (80-100%)Loss of hydroxyl radical; resonance stabilized[2].
[M - I]+ 175.0371GC-EI-MSBase Peak (100%)Cleavage of the weak C-I bond[3].
[M - I - •OH]+ 158.0343GC-EI-MSMedium (30-50%)Sequential loss of iodine and hydroxyl radical.
[M - •CF3]+ 232.9446GC-EI-MSLow (<15%)High-energy ejection of the trifluoromethyl group[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate a self-validating System Suitability Test (SST). We utilize o-iodobenzyl alcohol as an internal standard (IS) to verify retention time stability and ionization efficiency prior to sample analysis[7].

Protocol A: GC-EI-MS Structural Elucidation Workflow
  • System Suitability (SST): Inject a 10 µg/mL solution of o-iodobenzyl alcohol in dichloromethane. Verify the presence of its molecular ion (m/z 234) and base peak (m/z 107, [M-I]+) to confirm source cleanliness and electron energy (70 eV).

  • Sample Preparation: Dissolve 1.0 mg of [4-Iodo-3-(trifluoromethyl)phenyl]methanol in 1.0 mL of LC-MS grade ethyl acetate. Dilute 1:100 to achieve a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Inlet: 250°C, Split ratio 10:1.

  • MS Acquisition:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: m/z 50 to 400.

  • Data Validation: Confirm the isotopic pattern of the intact mass (m/z 302). Iodine is monoisotopic (127I), so the M+1 peak will be driven strictly by the natural abundance of 13C (~8.8% relative to the molecular ion).

Protocol B: LC-APCI-MS Quantification Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in Methanol/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • APCI Source Optimization (Positive Mode):

    • Corona Current: 4.0 µA (Keep low to prevent excessive discharge-induced fragmentation).

    • Probe Temperature: 400°C (Required to vaporize the highly lipophilic halogenated solvent droplets).

  • Data Acquisition (SRM/MRM): Monitor the transition from the in-source generated benzylic cation: m/z 284.9 → 158.0 (Collision Energy: 20 eV) for highly specific quantification.

References

  • Title: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)
  • Source: sioc.ac.
  • Title: Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A ...
  • Source: nih.
  • Source: shimadzu.

Sources

Comparing the reactivity of [4-Iodo-3-(trifluoromethyl)phenyl]methanol with other iodoarenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS: 115061-46-2) represents a specialized class of "activated but sterically modulated" aryl iodides. Unlike simple iodoarenes, this scaffold presents a dual-challenge profile:

  • Electronic Activation: The ortho-trifluoromethyl (

    
    ) group significantly lowers the electron density of the C–I bond, theoretically accelerating oxidative addition.
    
  • Steric Gating: The bulky

    
     group (Van der Waals volume 
    
    
    
    42.6 ų) creates an ortho-steric barrier that can impede the approach of metal centers, particularly in palladium-catalyzed cross-couplings.

This guide compares its reactivity against standard benchmarks (4-Iodotoluene, 4-Iodoanisole) and provides optimized protocols to navigate its unique steric-electronic landscape.

Comparative Reactivity Matrix

The following table contrasts the performance of [4-Iodo-3-(trifluoromethyl)phenyl]methanol against common alternatives in key synthetic transformations.

Feature[4-Iodo-3-(trifluoromethyl)phenyl]methanol 4-Iodotoluene (Standard Neutral)4-Iodoanisole (Electron Rich)1-Iodo-2-nitrobenzene (Highly Activated)
Electronic Profile Electron Deficient (

activation). High susceptibility to oxidative addition.
Neutral/Slightly Rich . Baseline reactivity.Electron Rich . Deactivated C–I bond; slower oxidative addition.Strongly Deficient . Extremely fast oxidative addition.
Steric Profile High (Ortho-CF3). Requires sterically accessible ligands (e.g., SPhos, XPhos).Low. Accessible to bulky ligands (

, steric bulk not required).
Low. High (Ortho-NO2).
Li-Halogen Exchange Unstable > -60°C. Risk of

-elimination (benzyne formation) or defluorination. Requires -78°C.
Stable. Can tolerate warmer temps (-40°C).Stable. Incompatible. Nitro group undergoes redox/addition.
Solubility Moderate (Polar). Alcohol tail improves solubility in THF/MeOH but limits non-polar solvents (Hexane).High (Non-polar). Soluble in Hexanes/Toluene.High. Moderate.
Chemo-selectivity Bifunctional. Free -OH requires protection or excess base (2 equiv).Monofunctional. No competing acidic protons.Monofunctional. Monofunctional.

Mechanistic Analysis & Decision Framework

The "Ortho-Effect" Paradox

In Palladium-catalyzed couplings (Suzuki, Sonogashira), the ortho-CF3 group exerts two opposing forces:

  • Electronic Acceleration: The strong

    
    -withdrawing nature of 
    
    
    
    pulls electron density from the C–I bond, lowering the activation energy for the oxidative addition of Pd(0).
  • Steric Retardation: The physical bulk of the

    
     group hinders the formation of the square-planar Pd(II) complex.
    

Operational Implication: Standard catalysts like


 often result in stalled conversion (20-40% yield). You must  use catalysts with flexible, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) that are designed to accommodate ortho-substitution.
Lithium-Halogen Exchange Risks

While Iodine is an excellent handle for Li-exchange, the ortho-CF3 group introduces a critical instability. The resulting aryl lithium species is prone to defluorinative decomposition (forming a difluorobenzyne intermediate) if the temperature rises above -60°C.

ReactionLogic Start Target Transformation Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Start->Coupling LiExchange Lithium-Halogen Exchange (Nucleophilic Addition) Start->LiExchange LigandCheck Ligand Selection: Must handle Ortho-Sterics? Coupling->LigandCheck ProtectCheck Is Alcohol Protected? LiExchange->ProtectCheck StdCat Pd(PPh3)4 / Pd(dppf)Cl2 (RISK: Low Yield) LigandCheck->StdCat No AdvCat Pd(OAc)2 + SPhos/XPhos (RECOMMENDED) LigandCheck->AdvCat Yes YesProtect Use n-BuLi (1.1 eq) Temp: -78°C STRICT ProtectCheck->YesProtect Yes (TBS/MOM) NoProtect Use n-BuLi (2.2 eq) Step 1: Alkoxide formation Step 2: Li-I Exchange ProtectCheck->NoProtect No (Free -OH)

Figure 1: Decision tree for selecting experimental conditions based on substrate constraints.

Optimized Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: Uses SPhos (Buchwald Ligand) to overcome the ortho-CF3 steric barrier while leveraging the electronic activation of the C-I bond.

Materials:

  • [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Charge: In a glovebox or under Argon, add the aryl iodide, boronic acid,

    
    , SPhos, and 
    
    
    
    to a reaction vial.
  • Degas: Add the solvent mixture (sparged with

    
     for 15 mins) via syringe.
    
  • Heat: Seal and heat to 80°C for 4–12 hours. (Note: Do not exceed 100°C to prevent decomposition of the benzylic alcohol).

  • Workup: Dilute with EtOAc, wash with water. The free alcohol product is usually stable; however, if the product is highly polar, acidify the aqueous layer carefully to ensure no trapping in the basic phase.

Protocol B: Cryogenic Lithium-Halogen Exchange (Free Alcohol)

Rationale: Uses a double-deprotonation strategy to avoid protecting group steps. Strictly controlled temperature prevents defluorination.

Materials:

  • [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv)

  • Reagent: n-Butyllithium (2.2 equiv, 2.5M in hexanes)

  • Electrophile: e.g., DMF, Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cool: Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

  • First Deprotonation (Alkoxide): Add n-BuLi (1.1 equiv) dropwise over 5 mins.

    • Observation: No color change usually occurs here. This forms the Lithium Alkoxide.

  • Second Deprotonation (Exchange): Add the second portion of n-BuLi (1.1 equiv) dropwise.

    • Critical: Maintain internal temp < -70°C. The solution may turn yellow/orange (formation of aryl lithium).

  • Reaction: Stir at -78°C for exactly 15 minutes .

    • Warning: Do not stir longer than 30 mins; risk of

      
       decomposition increases.
      
  • Quench: Add the Electrophile (dissolved in THF) slowly. Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Neutralize: Quench with saturated

    
    .
    

References

  • Ortho-Effect in Cross-Coupling

    • Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect.[1] (2014).[2][3] Journal of the American Chemical Society.[3][4]

  • Lithium-Halogen Exchange Kinetics

    • The Mechanism of Lithium-Halogen Exchange.[5][6][7] (2007).[5][7] Macmillan Group Resources.

  • Catalyst Selection for Hindered Substrates

    • Buchwald-Hartwig Amination and Suzuki Coupling of Hindered Substrates. (2008).[4] Accounts of Chemical Research.

  • Stability of Ortho-Lithio-Trifluoromethylbenzenes

    • Generation and Reactivity of o-Lithio-trifluoromethylbenzenes. (2010). Tetrahedron Letters.

Sources

Beyond[4-Iodo-3-(trifluoromethyl)phenyl]methanol: A Comparative Guide to Alternative Reagents in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(trifluoromethyl)benzyl alcohol motif is a privileged pharmacophore in modern medicinal chemistry. The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl (-CF₃) group enhance metabolic stability and membrane permeability, while the benzyl alcohol moiety provides a versatile handle for late-stage functionalization[1].

Traditionally, [4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS 959632-19-0) [2] has been the reagent of choice for installing this moiety via palladium-catalyzed cross-coupling. The weak C–I bond ensures rapid oxidative addition. However, aryl iodides are notoriously expensive, light-sensitive, and prone to hydrodehalogenation side reactions. For process chemists and drug development professionals scaling up syntheses, transitioning to alternative reagents is a strategic imperative. This guide objectively evaluates the performance, cost-efficiency, and mechanistic requirements of alternative halogenated and boronate analogs.

Mechanistic Rationale for Alternatives

Transitioning away from an aryl iodide requires a fundamental understanding of how the leaving group impacts the catalytic cycle. The causality behind selecting an alternative dictates the specific ligands and conditions required.

  • The Bromide Alternative (CAS 957207-09-9): 4-Bromo-3-(trifluoromethyl)benzyl alcohol represents the optimal "Goldilocks" balance between cost and reactivity. While the C–Br bond dissociation energy (BDE) is higher than that of the C–I bond, modern precatalysts effortlessly overcome this activation barrier. The bromide is significantly more stable on the bench and less susceptible to premature degradation.

  • The Chloride Alternative (CAS 65735-71-9)[3]: 4-Chloro-3-(trifluoromethyl)benzyl alcohol is the most cost-effective variant. However, the high BDE of the C–Cl bond (~96 kcal/mol) requires specialized catalytic systems. To prevent catalyst resting states and accelerate oxidative addition, sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's XPhos or RuPhos) are mandatory[4]. The bulkiness of these ligands promotes the formation of the highly active monoligated Pd(0) species.

  • The Boronate Polarity Reversal: When the core drug scaffold already contains a complex, hard-to-functionalize aryl halide, the polarity of the coupling must be reversed. Using a boronic acid or pinacol ester derivative of the trifluoromethylated building block allows it to act as the nucleophilic partner in the transmetalation step, bypassing the need for an activated halide on the benzyl alcohol fragment.

Performance Comparison Matrix

The following table summarizes the quantitative and qualitative performance metrics of the baseline iodide against its primary alternatives.

ReagentCAS NumberRelative CostOxidative Addition RateBench StabilityOptimal Pd Ligand
Iodide (Baseline) 959632-19-0

Very FastLow (Light sensitive)PPh₃, dppf
Bromide 957207-09-9

FastHighdppf, XPhos
Chloride 65735-71-9$Slow (High Barrier)Very HighXPhos, RuPhos
Boronate Ester N/A (Custom)

$
N/A (Transmetalation)Moderatedppf (with Ar-Br)

Mechanistic Pathway Visualization

The choice of alternative reagent directly impacts the rate-limiting step of the cross-coupling cycle. The diagram below illustrates the catalytic logic and the oxidative addition barrier.

CatalyticCycle Pd0 Active Pd(0) Catalyst (Monoligated) OxAdd Oxidative Addition (Barrier: Cl > Br > I) Pd0->OxAdd Ar-X Addition PdII_Halide Pd(II) Aryl Halide Complex OxAdd->PdII_Halide Transmet Transmetalation (Base + Ar-B(OH)2) PdII_Halide->Transmet PdII_Biaryl Pd(II) Biaryl Complex Transmet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (CF3-Benzyl Alcohol) RedElim->Product Product Release

Catalytic cycle highlighting the oxidative addition barrier dependent on the chosen aryl halide.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodology utilizes the Bromide Alternative in a Suzuki-Miyaura coupling. Every step is designed as a self-validating system, explaining the causality behind the chemical choices.

Objective: Coupling of 4-Bromo-3-(trifluoromethyl)benzyl alcohol with a standard aryl boronic acid.

Materials:

  • 4-Bromo-3-(trifluoromethyl)benzyl alcohol (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • XPhos Pd G3 (1.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • Reaction Setup & Degassing: Charge a Schlenk flask with the bromide, boronic acid, and K₃PO₄. Add the solvent mixture.

    • Causality: Oxygen rapidly deactivates Pd(0) species. Sparging the solvent with argon for 15 minutes prior to catalyst addition establishes a self-validating baseline where oxidation is mathematically eliminated as a failure mode.

  • Catalyst Activation: Add XPhos Pd G3.

    • Causality: G3 precatalysts undergo rapid, quantitative activation under mild basic conditions to form the active monoligated L-Pd(0) species, ensuring the catalytic cycle begins immediately upon heating without an induction period.

  • Thermal Activation: Heat the mixture to 80°C.

    • Causality: The biphasic 1,4-Dioxane/H₂O system (4:1) perfectly balances the solubility of the lipophilic organic substrates and the inorganic base. Water is mechanistically required to form the highly reactive Pd-OH intermediate that facilitates transmetalation. We avoid strong bases like NaOtBu because they can deprotonate the unprotected benzyl alcohol, leading to deleterious etherification side reactions.

  • In-Process Monitoring (Self-Validation): After 2 hours, sample the organic layer for LC-MS analysis.

    • Causality: Do not rely on time-based completion. The system is validated when the distinct isotopic doublet of the aryl bromide (M, M+2) completely disappears from the MS trace, confirming >95% conversion.

  • Quench & Metal Scavenging: Cool to room temperature and add SiliaMetS Thiol (3 equiv relative to Pd). Stir for 1 hour.

    • Causality: Residual palladium can catalyze downstream degradation or interfere with biological assays. The thiol scavenger irreversibly binds Pd, validating that the final isolated product is metal-free.

  • Purification: Filter the mixture through a pad of Celite, extract with EtOAc, concentrate under reduced pressure, and purify via flash chromatography.

WorkflowLogic Start 1. Reaction Setup (Ar-Br + Boronic Acid) Degas 2. Degassing (Argon Sparging) Start->Degas Catalyst 3. Catalyst Addition (XPhos Pd G3) Degas->Catalyst Heat 4. Thermal Activation (80°C, Dioxane/H2O) Catalyst->Heat Monitor 5. LC-MS Monitoring (Check Ar-Br consumption) Heat->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Heat No (Continue heating) Quench 6. Pd Scavenging (SiliaMetS Thiol) Decision->Quench Yes (Cool to RT) Purify 7. Chromatography (Pure Product) Quench->Purify

Self-validating workflow logic for Suzuki-Miyaura coupling using the bromide alternative.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.[Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). N-Substituted indolyl phosphine ligands for the palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides. Organic Letters, 15(11), 2876-2879.[Link]

Sources

Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of [4-Iodo-3-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

[4-Iodo-3-(trifluoromethyl)phenyl]methanol is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, influence the reaction kinetics of subsequent synthetic steps, and impact the stability of the API.[1][2] Therefore, the deployment of robust, accurate, and validated analytical methods for purity determination is mandated by regulatory bodies and is a cornerstone of good manufacturing practice (GMP).

This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of [4-Iodo-3-(trifluoromethyl)phenyl]methanol. We will explore the theoretical basis for each method, provide detailed experimental protocols, and offer expert insights into the causality behind instrumental choices. The objective is to equip researchers, analysts, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific needs, in alignment with internationally recognized standards such as the ICH Q2(R1) guidelines on analytical procedure validation.[3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is the preeminent technique for the purity analysis of most small-molecule APIs and intermediates.[6][7] Its suitability stems from its ability to separate compounds dissolved in a liquid mobile phase at ambient temperatures, making it ideal for non-volatile and thermally labile substances.[8][9] Given the structure of [4-Iodo-3-(trifluoromethyl)phenyl]methanol—possessing a polar hydroxyl group, a high molecular weight, and strong UV-absorbing chromophores (the substituted benzene ring)—Reversed-Phase HPLC (RP-HPLC) with UV detection is the logical primary method for purity and assay determination.

Expertise & Causality: Why RP-HPLC with a C18 Column?

The choice of a reversed-phase method, specifically with a C18 (octadecylsilyl) stationary phase, is a deliberate one grounded in the physicochemical properties of the analyte.

  • Analyte Polarity: The target molecule is moderately polar due to the benzyl alcohol moiety. A C18 stationary phase is non-polar, and the fundamental principle of RP-HPLC is "polar elutes first." By using a polar mobile phase (like water/acetonitrile or water/methanol), we can achieve strong retention of the analyte on the non-polar column, allowing for excellent separation from more polar impurities (e.g., starting materials, inorganic salts) and, with careful gradient optimization, from closely related non-polar impurities.

  • Column Chemistry: A modern, end-capped C18 column provides a versatile and robust platform, minimizing undesirable interactions with the analyte's polar group and ensuring sharp, symmetrical peaks.[10]

  • Detector Selection: The substituted benzene ring contains a strong chromophore. Based on data from analogous compounds like 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, which shows significant absorbance between 230 and 260 nm, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal.[11] A DAD/PDA not only quantifies the analyte but also provides UV spectral data for all eluting peaks, which is invaluable for peak purity assessment and impurity tracking across batches.

Protocol 1: RP-HPLC-DAD Method for Purity Determination

This protocol is designed as a self-validating system, where specificity, linearity, and precision can be readily established according to ICH guidelines.[12]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD/PDA).

Chromatographic Conditions:

Parameter Setting Rationale
Column Ascentis® C18, 4.6 x 150 mm, 3.5 µm A standard dimension C18 column provides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in Water Volatile buffer suitable for potential LC-MS coupling; low pH suppresses silanol activity.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 0-2 min, 30% B; 2-15 min, 30-85% B; 15-17 min, 85% B; 17.1-20 min, 30% B A scouting gradient to separate compounds of varying polarities. The final hold and re-equilibration ensure reproducibility.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time stability.
Injection Vol. 5 µL Small volume to prevent peak distortion.

| Detection | DAD at 240 nm, Spectral Scan: 200-400 nm | 240 nm is chosen as a representative wavelength for maximum absorbance of the substituted aromatic ring. Full spectral scan confirms peak identity and purity. |

Sample Preparation:

  • Accurately weigh ~25 mg of [4-Iodo-3-(trifluoromethyl)phenyl]methanol into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This creates a 0.5 mg/mL stock solution.

  • For analysis, further dilute 1 mL of the stock solution into a 100 mL volumetric flask with the same diluent to yield a working concentration of 5 µg/mL.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Tool for Volatiles and Identification

While HPLC is the primary choice, it is blind to highly volatile or non-UV-absorbing impurities. GC-MS serves as an essential orthogonal technique, providing a different separation mechanism and unparalleled identification capabilities.[6][13] Its applicability depends on one critical factor: the analyte must be sufficiently volatile and thermally stable to be vaporized in the GC inlet without degradation.[9] [4-Iodo-3-(trifluoromethyl)phenyl]methanol, as a benzyl alcohol derivative, should be amenable to GC analysis, though its boiling point will be significantly higher than its parent benzene analog.

Expertise & Causality: Why GC-MS for this Analyte?
  • Impurity Profiling: Synthesis of the target molecule may involve volatile reagents or generate volatile by-products. GC, particularly with headspace sampling, is the gold standard for detecting and quantifying such residual solvents and impurities.[7]

  • Definitive Identification: The mass spectrometer is a universal detector that fragments molecules into predictable, structurally significant ions. This fragmentation pattern serves as a chemical fingerprint, allowing for the confident identification of unknown impurity peaks by comparing their spectra to library databases (like NIST) or through manual interpretation. This is a significant advantage over UV detection.[6]

  • Orthogonal Selectivity: GC separates based on boiling point and interaction with the stationary phase, a fundamentally different mechanism than RP-HPLC's polarity-based separation. An impurity that co-elutes with the main peak in HPLC may be easily separated by GC, and vice-versa.[13]

Protocol 2: GC-MS Method for Impurity Identification

This protocol is designed to assess thermally stable impurities and provide structural confirmation.

Instrumentation:

  • GC system with a split/splitless injector coupled to a Mass Selective Detector (MSD).

Chromatographic Conditions:

Parameter Setting Rationale
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.[14]
Carrier Gas Helium, Constant Flow at 1.2 mL/min Inert carrier gas providing good efficiency.
Inlet Temp. 270 °C Hot enough to ensure complete vaporization without causing thermal degradation. This temperature may require optimization.
Injection Mode Split, 50:1 A split injection prevents column overloading from the main component and ensures sharp peaks.
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) Starts at a low temperature to trap volatiles, then ramps to elute the main peak and higher-boiling impurities. The program is based on data for the related compound 1-iodo-3-(trifluoromethyl)benzene, adjusted for a higher boiling point.[15]
MS Source Temp. 230 °C Standard temperature for EI source.
MS Quad Temp. 150 °C Standard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching.

| Scan Range | 40-450 m/z | Covers the expected mass of the parent ion (m/z 288) and key fragments. |

Sample Preparation:

  • Accurately weigh ~10 mg of the substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with high-purity Methanol or Ethyl Acetate.

  • Filter through a 0.45 µm PTFE syringe filter into a GC vial.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is superior, but which is best suited for the analytical question at hand.[6] For comprehensive purity analysis, they are best used as complementary techniques.

FeatureHPLC-DADGC-MS
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.[8]Best for volatile and thermally stable compounds.[9]
Primary Application Quantitative Purity & Assay (Area %); detection of non-volatile impurities.Identification of unknown impurities; quantification of volatile/semi-volatile impurities.
Detection Principle UV-Vis AbsorbanceMass-to-Charge Ratio (m/z)
Identification Power Limited (based on retention time and UV spectrum).High (definitive identification via mass spectral fragmentation patterns).
Sensitivity High (ng to pg range).Very High (pg to fg range).
Speed Moderate (typical run times of 15-30 minutes).[16]Fast (typical run times of 5-20 minutes).[16]
Cost & Complexity Higher initial and operational cost (solvents).[16][17]Lower operational cost (gases); requires more expertise for MS data interpretation.[17]
Sample Preparation Simple dissolution in mobile phase.Simple dissolution; derivatization may be needed for highly polar/non-volatile compounds.

Integrated Analytical Workflow

A robust quality control strategy integrates both techniques to provide a complete picture of the sample's purity. The following workflow illustrates this synergistic approach.

Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation & Reporting Sample Receive Sample Batch Dissolve Dissolve in Suitable Solvent (e.g., ACN/Water) Sample->Dissolve HPLC Primary Analysis: RP-HPLC-DAD Dissolve->HPLC Main Purity Test GCMS Complementary Analysis: GC-MS Dissolve->GCMS Volatiles & ID PurityAssay Calculate Purity & Assay (Area %) HPLC->PurityAssay ImpurityID Identify Unknowns via Mass Spectra GCMS->ImpurityID Report Generate Certificate of Analysis (CoA) PurityAssay->Report ImpurityID->Report

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion and Recommendations

For the purity assessment of [4-Iodo-3-(trifluoromethyl)phenyl]methanol, a single method is insufficient to guarantee comprehensive quality control. The following strategy is recommended:

  • Primary Purity Method: Reversed-Phase HPLC with DAD detection should be the primary, validated method for routine quality control, batch release, and stability testing. It is the most reliable technique for quantifying the main component and its non-volatile, structurally related impurities.

  • Complementary Identification & Volatiles Method: GC-MS should be employed as a complementary technique during method development and for out-of-specification (OOS) investigations. Its strength lies in the definitive identification of unknown impurities and the detection of volatile organic compounds that are invisible to HPLC-UV.

By leveraging the strengths of both HPLC and GC-MS, researchers and manufacturers can build a robust analytical package that ensures the purity of this critical intermediate, ultimately contributing to the development of safe and effective medicines. This orthogonal approach is not only good science but is also in full alignment with the expectations of global regulatory authorities.[5][12]

References

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Allan Chemical Corporation. HPLC vs. GC: Choosing the Right Excipient Analysis.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • ALWSCI. (2026, January 21). HPLC vs. GC: Choosing the Right Chromatography Technique | Expert Guide.
  • ICH. Quality Guidelines.
  • European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Integrated Liner Technologies. Ensuring Purity for Chromatography in Pharmaceutical Analysis.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination.
  • Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • MilliporeSigma. Developing HPLC Methods.
  • NIST. Benzene, 1-iodo-3-(trifluoromethyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • ThermoFisher Scientific. Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry.
  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • Beilstein-Institut. (2014, January 2). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. In Beilstein Journal of Organic Chemistry.

Sources

Comparative study of catalysts for Suzuki reactions involving [4-Iodo-3-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling of [4-Iodo-3-(trifluoromethyl)phenyl]methanol presents a unique intersection of steric, electronic, and chemoselective challenges.

While the aryl iodide moiety ensures rapid oxidative addition[1][2], the substrate features two problematic functional groups:

  • The ortho-Trifluoromethyl (-CF₃) Group: This bulky, strongly electron-withdrawing group accelerates the initial oxidative addition but severely sterically hinders the subsequent transmetalation and reductive elimination steps[3].

  • The Unprotected Benzylic Alcohol (-CH₂OH): Palladium is a well-documented catalyst for the aerobic and anaerobic oxidation of benzylic alcohols to aldehydes[4]. If the cross-coupling cycle is sluggish due to steric hindrance, the long-lived Pd(II) intermediate can coordinate the alcohol, leading to an undesired oxidation side-reaction.

This guide objectively compares four distinct palladium catalyst systems to determine the optimal conditions for maximizing cross-coupling yield while suppressing benzylic alcohol oxidation.

Mechanistic Challenges: Sterics vs. Chemoselectivity

To understand catalyst performance, we must analyze the competing reaction pathways. The electron-withdrawing -CF₃ group lowers the LUMO of the aryl iodide, making oxidative addition highly favorable[1]. However, the steric bulk of the -CF₃ group (comparable to an isopropyl group) creates a kinetic bottleneck during transmetalation[3].

If transmetalation is delayed, the Pd(II) intermediate is susceptible to off-cycle reactions. In the presence of base and trace oxygen, the Pd(II) species can insert into the benzylic C-H or O-H bond, undergoing β-hydride elimination to yield an undesired aldehyde byproduct[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by -CF3) Pd0->OxAdd PdII_Ar Ar-Pd(II)-I Intermediate (Sterically Hindered) OxAdd->PdII_Ar Transmet Transmetalation (Rate-Limiting Step) PdII_Ar->Transmet Boronic Acid, Base SideRxn β-Hydride Elimination (Alcohol Oxidation) PdII_Ar->SideRxn Slow Transmetalation or O2 presence PdII_Ar_Ar Ar-Pd(II)-Ar' Complex Transmet->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Aldehyde Aldehyde Byproduct SideRxn->Aldehyde

Figure 1: Suzuki-Miyaura catalytic cycle vs. benzylic alcohol oxidation side pathway.

Catalyst Performance Comparison

We compared four standard and advanced palladium catalyst systems using phenylboronic acid as the coupling partner. The data below synthesizes expected performance metrics based on the steric and electronic profiles of the ligands[1][3].

Catalyst SystemLigand TypeLoading (mol%)Temp (°C)Time (h)Conversion (%)Target Yield (%)Aldehyde Byproduct (%)
Pd(PPh₃)₄ Monodentate Phosphine5.010024854228
Pd(dppf)Cl₂ Bidentate Phosphine5.09016926815
Pd₂(dba)₃ / XPhos Bulky Biaryl Phosphine2.0808>9989<5
PEPPSI-IPr N-Heterocyclic Carbene1.0804>9994<2
Performance Breakdown:
  • Pd(PPh₃)₄ (The Baseline): Triphenylphosphine is too small to force reductive elimination but large enough to cause steric clashing with the ortho-CF₃ group. The resulting slow reaction time allows the alcohol oxidation pathway to dominate.

  • Pd(dppf)Cl₂: The bidentate nature prevents catalyst deactivation and improves yields, but it still struggles to overcome the kinetic barrier imposed by the bulky trifluoromethyl group.

  • Pd₂(dba)₃ / XPhos: Buchwald ligands like XPhos are specifically engineered for bulky substrates. The electron-rich dicyclohexylphosphine moiety stabilizes the Pd intermediate, while the bulky biaryl backbone forces the aryl groups together, accelerating reductive elimination.

  • PEPPSI-IPr (The Optimal Choice): This N-Heterocyclic Carbene (NHC) precatalyst is highly active for sterically hindered ortho-disubstituted aryl halides[3]. The strong σ-donation of the NHC ligand prevents catalyst decomposition, and its massive steric profile ensures that transmetalation and reductive elimination occur so rapidly that the benzylic alcohol does not have time to undergo β-hydride elimination[1].

Causality & Experimental Insights

To achieve the >90% yields seen with PEPPSI-IPr, researchers must understand the causality behind the reaction conditions:

  • Base Selection: Mild bases like K₂CO₃ or Cs₂CO₃ are strictly required. Strong bases (e.g., KOtBu) will deprotonate the benzylic alcohol, creating an alkoxide that drastically accelerates the undesired β-hydride elimination pathway[4].

  • Solvent Choice: 1,4-Dioxane or Chlorobenzene are preferred over protic solvents (like ethanol) to minimize hydrogen-bonding interactions that could interfere with the NHC-Pd active species[3].

  • Rigorous Deoxygenation: Trace oxygen acts as a terminal oxidant for Pd-catalyzed alcohol oxidation[4][5]. Standard nitrogen sparging is insufficient for this sensitive substrate; Freeze-Pump-Thaw cycling is mandatory to ensure a strictly anaerobic environment.

Standardized Experimental Protocol

The following self-validating protocol utilizes PEPPSI-IPr to ensure high yields while protecting the benzylic alcohol.

Workflow Step1 1. Reagent Prep Weigh solids in air Step2 2. Catalyst Loading Add PEPPSI-IPr in Glovebox Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Reaction 80°C, 4 hours Step3->Step4 Step5 5. Workup & Purify Celite filtration & Column Step4->Step5

Figure 2: Optimized experimental workflow for anaerobic PEPPSI-IPr catalyzed coupling.

Step-by-Step Methodology:
  • Preparation: To an oven-dried Schlenk flask, add[4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Transfer the flask to an argon-filled glovebox. Add PEPPSI-IPr (1.0 mol%). Causality: Weighing the catalyst in a glovebox prevents premature degradation of the active Pd(0) species by ambient moisture/oxygen.

  • Solvent Addition & Degassing: Seal the flask, remove it from the glovebox, and add anhydrous 1,4-dioxane (0.2 M) via syringe. Subject the mixture to three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum Schlenk line[5].

  • Reaction: Backfill with Argon and heat the mixture in a pre-heated oil bath at 80 °C for 4 hours. Monitor via TLC or LC-MS. Causality: The high activity of PEPPSI-IPr allows for completion in 4 hours, minimizing the time the benzylic alcohol is exposed to the metal center.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure cross-coupled biaryl product.

References

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. nih.gov.[Link]

  • Selective Benzyl Alcohol Oxidation over Pd Catalysts. mdpi.com.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.[Link]

  • Suzuki help : r/Chempros. reddit.com.[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. mdpi.com.[Link]

Sources

A Comparative Guide to the Synthetic Utility of [4-Iodo-3-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of trifluoromethyl (-CF3) groups into aromatic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The trifluoromethyl group can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. [4-Iodo-3-(trifluoromethyl)phenyl]methanol emerges as a valuable and versatile building block in this context, offering two reactive sites for molecular elaboration: a hydroxyl group amenable to oxidation and etherification, and an iodo-substituent poised for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth characterization of the reaction products of [4-Iodo-3-(trifluoromethyl)phenyl]methanol, presenting a comparative analysis of its performance in key synthetic transformations. We will explore its utility in palladium-catalyzed cross-coupling reactions and oxidation, offering field-proven insights and supporting experimental data to inform your synthetic strategies. Furthermore, we will discuss alternative synthetic routes to comparable products, providing a comprehensive overview for the discerning researcher.

Core Reactivity and Product Classes

[4-Iodo-3-(trifluoromethyl)phenyl]methanol is a bifunctional molecule, and its reactivity can be selectively harnessed at either the benzylic alcohol or the aryl iodide position.

Cross_Coupling_Workflow A [4-Iodo-3-(trifluoromethyl)phenyl]methanol F Coupled Product A->F B Pd(0) Catalyst + Ligand B->F C Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) C->F D Base D->F E Solvent E->F

Isomeric Purity Analysis of[4-Iodo-3-(trifluoromethyl)phenyl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise determination of isomeric purity is a non-negotiable step in ensuring the efficacy and safety of active pharmaceutical ingredients (APIs). [4-Iodo-3-(trifluoromethyl)phenyl]methanol (C₈H₆F₃IO) is a highly functionalized building block whose synthesis frequently yields closely related positional isomers, such as the 2-iodo or 4-iodo-2-trifluoromethyl derivatives.

This guide provides an objective, data-driven comparison of the principal analytical techniques used for its isomeric purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By detailing the mechanistic causality behind method selection and providing self-validating protocols, this document serves as a comprehensive framework for analytical method development.

The Analytical Challenge & Regulatory Context

The separation of halogenated, trifluoromethylated aromatic isomers is notoriously difficult. Because positional isomers of[4-Iodo-3-(trifluoromethyl)phenyl]methanol share identical molecular weights and nearly indistinguishable partition coefficients (LogP), standard reversed-phase chromatography (e.g., C18) often fails to provide baseline resolution.

Under the ICH Q2(R2) guidelines for the validation of analytical procedures, a method must demonstrate absolute specificity —the ability to assess the analyte unequivocally in the presence of its isomers and synthetic impurities[1]. Furthermore, the selected procedure must be validated across a defined reportable range with statistically proven accuracy and precision to ensure it is fit for its intended purpose in routine quality control[2].

Comparative Analysis of Analytical Methodologies

The selection of an analytical method depends on the Analytical Target Profile (ATP), balancing the need for absolute structural confirmation against the requirements for high-throughput routine testing.

Table 1: Quantitative Performance Comparison
ParameterHPLC-UV (PFP Column)GC-MS (Mid-Polar Column)¹⁹F qNMR Spectroscopy
Primary Application Routine QC, high-resolution separation of isomers.Trace impurity profiling, volatility-based separation.Absolute quantification, primary standard certification.
Separation Mechanism

, dipole-dipole, and shape selectivity.
Volatility and stationary phase partitioning.Magnetic spin transitions (No physical separation needed).
Typical Resolution (

)
Excellent (

)
Good to ExcellentExcellent (Wide chemical shift dispersion)
Limit of Detection (LOD) ~0.005%~0.001%~0.1%
Reference Standards Required for each isomer.Required for each isomer.Not required for isomers (Internal standard only).
Sample Destructive? YesYesNo (Sample fully recoverable).

Mechanistic Causality: Designing the Separation System

To achieve the specificity required by ICH Q2(R2), analysts must move beyond generic methodologies and exploit the specific physicochemical properties of the trifluoromethyl and iodo groups.

Why PFP over C18 in HPLC?

Standard C18 stationary phases rely exclusively on hydrophobic dispersive forces, which are insufficient to distinguish the subtle structural differences of positional isomers. In contrast, Pentafluorophenyl (PFP) stationary phases introduce multiple, orthogonal retention mechanisms[3]. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient


-system. The analyte—bearing an electron-withdrawing -CF₃ group, a heavy polarizable iodine atom, and a hydrogen-bonding hydroxyl group—interacts with the PFP phase via 

interactions, dipole-dipole interactions, and rigid shape selectivity. This multi-modal interaction amplifies minor steric differences, allowing for the baseline resolution of ortho, meta, and para isomers.
Why ¹⁹F qNMR over ¹H NMR?

While ¹H NMR is standard for structural elucidation, the aromatic region (7.0–8.5 ppm) often suffers from severe signal overlap when multiple positional isomers are present. ¹⁹F NMR circumvents this issue entirely. The fluorine nucleus has a massive chemical shift range (>200 ppm) and 100% natural abundance. The single -CF₃ group in[4-Iodo-3-(trifluoromethyl)phenyl]methanol yields a sharp, intense singlet. Because the local magnetic environment of the -CF₃ group is exquisitely sensitive to the relative positions of the iodine and hydroxyl groups on the aromatic ring, positional isomers produce distinct, baseline-resolved singlets without any background interference[4].

Method Selection Workflow

The following decision matrix illustrates the logical workflow for selecting the appropriate analytical technique based on the specific phase of drug development.

MethodSelection Start Define Analytical Target Profile (ATP) Q1 Is absolute structural confirmation required? Start->Q1 NMR 19F qNMR (Primary Standard Certification) Q1->NMR Yes Q2 Are isomers thermally stable and volatile? Q1->Q2 No GC GC-MS / GC-FID (High Resolution, Volatility-based) Q2->GC Yes HPLC HPLC-UV with PFP Column (Routine QC, Shape Selectivity) Q2->HPLC No / Unsure

Caption: Logical workflow for selecting the optimal isomeric purity analysis method.

Self-Validating Experimental Protocols

To ensure trustworthiness and compliance, the following protocols are designed as self-validating systems, incorporating internal checks to verify method performance prior to sample analysis.

Protocol A: HPLC-UV Isomeric Purity Analysis (Routine QC)

Objective: Quantify positional isomers using shape-selective chromatography.

  • Instrumentation & Column: HPLC system equipped with a Diode Array Detector (DAD). Column: PFP Core-Shell (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution using 60:40 (v/v) Methanol : Water with 0.1% Formic Acid. Causality: Methanol is preferred over acetonitrile for PFP columns as it enhances

    
     interactions.
    
  • Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm and 254 nm.

  • System Suitability Test (SST) - The Self-Validating Step: Inject a resolution mixture containing [4-Iodo-3-(trifluoromethyl)phenyl]methanol and its closest eluting isomer (e.g., the 2-iodo isomer).

    • Acceptance Criteria: The analysis is only valid if the resolution (

      
      ) between the critical pair is 
      
      
      
      and the tailing factor (
      
      
      ) is
      
      
      .
  • Sample Analysis: Inject the sample preparation (1 mg/mL). Integrate peak areas and calculate the relative mass purity using the area normalization method, applying relative response factors (RRF) if previously established.

Protocol B: ¹⁹F Quantitative NMR (Primary Certification)

Objective: Absolute quantification of isomers without the need for individual isomer reference standards.

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of a certified internal standard (e.g., 4-Fluorobenzoic acid, which has a distinct ¹⁹F chemical shift far from the -CF₃ region). Dissolve in 0.6 mL of CDCl₃.

  • Instrument Parameters: 400 MHz or higher NMR spectrometer tuned to the ¹⁹F nucleus.

  • Relaxation Delay (

    
    ) - The Causality Step:  Set 
    
    
    
    (where
    
    
    is the longest longitudinal relaxation time of the fluorine nuclei in the sample, typically 2-4 seconds for -CF₃ groups).
    • Causality: A delay of

      
       ensures 
      
      
      
      recovery of equilibrium magnetization. Failing to do this results in partial saturation, destroying the direct proportionality between the integral area and the number of nuclei, rendering the quantification invalid.
  • Acquisition & Processing: Acquire a minimum of 64 scans with inverse-gated ¹H decoupling (to prevent Nuclear Overhauser Effect enhancements). Apply baseline correction and integrate the distinct -CF₃ singlets for each isomer and the internal standard.

  • Calculation: Calculate absolute purity using the molar ratio derived from the integrals, adjusting for the number of fluorine atoms (3 for the analyte, 1 for 4-Fluorobenzoic acid).

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Facile and green synthesis of PFP@SiO2 as stationary phase for liquid chromatography and its application for pharmaceutical analysis. ResearchGate.[Link]

  • New isomers of trifluoromethylated fullerene: C60(CF3)12 and C60(CF3)14. ResearchGate.[Link]

Sources

Advantages of using [4-Iodo-3-(trifluoromethyl)phenyl]methanol over its bromo or chloro analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, selecting the right building block is often a decision between weeks of optimization or a single, successful reaction. [4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS: 959632-19-0) represents a "privileged" scaffold. While its bromo- and chloro-analogs are commercially available, the iodo-derivative offers a distinct kinetic advantage that is critical when dealing with the steric and electronic complexities introduced by the ortho-trifluoromethyl group.

This guide objectively analyzes why the iodo-variant is the superior choice for drug discovery campaigns, focusing on oxidative addition kinetics, chemoselectivity, and experimental reliability.

The "Ortho-Effect" Paradox: Why Iodine is Non-Negotiable

The primary challenge with 3-(trifluoromethyl)phenyl halides is the steric bulk of the CF₃ group located ortho to the halogen leaving group. This creates a kinetic barrier to the oxidative addition step in palladium-catalyzed cross-couplings.

Kinetic Analysis: C-I vs. C-Br

The carbon-halogen bond strength is the rate-determining factor for the initial step of the catalytic cycle.[1]

  • The Bromo-Analog Problem: The C-Br bond (~81 kcal/mol) combined with the steric hindrance of the ortho-CF₃ group significantly raises the activation energy (

    
    ) for oxidative addition. This often necessitates harsh conditions (high temperature >100°C, exotic ligands) which can degrade the sensitive benzyl alcohol moiety.
    
  • The Iodo-Advantage: The C-I bond is significantly weaker (~57 kcal/mol). This lower bond dissociation energy (BDE) compensates for the steric crowding of the CF₃ group, allowing oxidative addition to proceed rapidly at mild temperatures (often room temperature to 60°C) using standard ligands like PPh₃ or dppf.

Comparative Reactivity Data
FeatureIodo-AnalogBromo-AnalogChloro-Analog
Bond Dissociation Energy ~57 kcal/mol~81 kcal/mol~96 kcal/mol
Oxidative Addition Rate Fast (

)
Slow (

)
Very Slow (

)
Req.[1][2][3] Reaction Temp. 25°C – 60°C80°C – 120°C>120°C (specialized ligands)
Ligand Requirement Standard (e.g., PPh₃)Bulky/Electron-Rich (e.g., XPhos)Specialized (e.g., Buchwald Gen 3)
Ortho-Tolerance HighLowVery Low
Visualization: Oxidative Addition Energy Landscape

The following diagram illustrates the energy barrier difference. The "Ortho-CF3 Penalty" makes the Bromo-analog barrier prohibitively high for mild conditions, whereas the Iodo-analog remains accessible.

EnergyProfile Figure 1: Kinetic Impact of Halogen Choice on Oxidative Addition with Ortho-CF3 Start Reactants (Ar-X + Pd(0)) TS_I TS (Ar-I) Low Barrier Start->TS_I Easy Path TS_Br TS (Ar-Br) High Barrier (+ Ortho Sterics) Start->TS_Br Hard Path Inter_I Pd(II) Intermediate (Ar-Pd-I) TS_I->Inter_I Inter_Br Pd(II) Intermediate (Ar-Pd-Br) TS_Br->Inter_Br

Caption: The Iodo-analog bypasses the steric penalty of the CF3 group via a lower electronic activation barrier.

Chemoselectivity & Library Generation

The distinct reactivity of the iodo-group allows for orthogonal functionalization . If your target molecule requires multiple halogenation sites, [4-Iodo-3-(trifluoromethyl)phenyl]methanol acts as the perfect "Site A" for the first coupling.

The Sequential Strategy

You can selectively couple the iodo-position at room temperature while leaving a bromide or chloride elsewhere in the molecule (or on the coupling partner) completely intact. This is impossible if you start with the bromo-analog, as selectivity between two bromides is difficult to control.

SequentialCoupling Figure 2: Sequential Functionalization Workflow Start [4-Iodo-3-(trifluoromethyl)phenyl]methanol Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, RT, Boronic Acid A) Start->Step1 Chemoselective C-I Activation Product1 Intermediate: Biaryl with intact Br/Cl sites Step1->Product1 Step2 Step 2: Functional Group Transformation (e.g., OH -> Halide or Oxidation) Product1->Step2 Modify Methanol Handle Final Final Drug Candidate (Complex Polysubstituted Arene) Step2->Final

Caption: The Iodo-group enables controlled, stepwise assembly of complex scaffolds.

Experimental Protocols

The following protocols are optimized for ortho-substituted aryl iodides, ensuring high yields despite the steric hindrance of the trifluoromethyl group.

Protocol A: Mild Suzuki-Miyaura Coupling

Best for: Attaching sensitive boronic acids to the 4-position.

Reagents:

  • [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Preferred over Pd(PPh₃)₄ for steric bulk tolerance.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates).

  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Charge a reaction vial with the iodo-alcohol, boronic acid, base, and catalyst.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed solvent mixture via syringe.

  • Stir at 40-60°C for 4-12 hours. (Note: The Bromo-analog would require reflux at 100°C+).

  • Monitor by TLC/LCMS. The Iodo-species should be consumed rapidly.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Sonogashira Coupling

Best for: Introducing alkynes (molecular wires/linkers).

Reagents:

  • [4-Iodo-3-(trifluoromethyl)phenyl]methanol (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et₃N or Diisopropylamine (DIPA) / THF (1:1).

Procedure:

  • Dissolve the iodo-alcohol and alkyne in the degassed solvent/base mixture.

  • Add Pd catalyst and CuI under inert atmosphere.

  • Stir at Room Temperature .

    • Critical Note: The Bromo-analog typically fails at RT and requires heating to 80°C, which promotes homocoupling of the alkyne (Glaser coupling). The Iodo-analog's high reactivity at RT suppresses this side reaction.

Stability & Handling

  • Light Sensitivity: Aryl iodides are more light-sensitive than bromides. Store [4-Iodo-3-(trifluoromethyl)phenyl]methanol in amber vials wrapped in foil.

  • Shelf Life: Stable for >1 year at 2-8°C.

  • Safety: The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption. Wear appropriate PPE.

References

  • Kinetic Studies of Oxidative Addition:Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Ortho-Effect in Cross-Coupling: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[4][5][6][7] Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. Link

  • Chemoselectivity of Aryl Halides: Fairlamb, I. J. S. "Chemoselective palladium-catalyzed cross-coupling reactions of polyhalogenated heteroarenes."[4] Chemical Society Reviews, 2007, 36, 1036-1045. Link

  • Trifluoromethyl Group Properties: Müller, K., Faeh, C., & Diederich, F.[8] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link

Sources

A Spectroscopic Journey: Differentiating [4-Iodo-3-(trifluoromethyl)phenyl]methanol from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of pharmaceutical development and organic synthesis, the unambiguous identification of a target molecule is paramount. The journey from starting materials to the final active pharmaceutical ingredient (API) is a carefully monitored process, with spectroscopic techniques serving as our indispensable guides. This technical guide provides an in-depth spectroscopic comparison of [4-Iodo-3-(trifluoromethyl)phenyl]methanol, a valuable building block in medicinal chemistry, with its common precursors: 4-iodo-3-(trifluoromethyl)benzaldehyde and 4-iodo-3-(trifluoromethyl)benzoic acid. Through a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the key spectral transformations that confirm the successful conversion of functional groups and the purity of the final product.

The Synthetic Pathway: A Tale of Functional Group Transformation

The synthesis of [4-Iodo-3-(trifluoromethyl)phenyl]methanol typically involves the reduction of either the corresponding benzaldehyde or benzoic acid. Understanding this synthetic context is crucial for interpreting the spectroscopic data, as the changes we expect to see are directly related to the conversion of a carbonyl or carboxyl group into a primary alcohol.

G cluster_precursors Precursors 4-Iodo-3-(trifluoromethyl)benzoic_acid 4-Iodo-3-(trifluoromethyl)benzoic acid Product [4-Iodo-3-(trifluoromethyl)phenyl]methanol 4-Iodo-3-(trifluoromethyl)benzoic_acid->Product Reduction (e.g., LiAlH4) 4-Iodo-3-(trifluoromethyl)benzaldehyde 4-Iodo-3-(trifluoromethyl)benzaldehyde 4-Iodo-3-(trifluoromethyl)benzaldehyde->Product Reduction (e.g., NaBH4)

Caption: Synthetic routes to [4-Iodo-3-(trifluoromethyl)phenyl]methanol.

Infrared (IR) Spectroscopy: The Disappearance and Appearance of Key Vibrations

Infrared spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The transformation from the precursors to the final alcohol is marked by distinct changes in the IR spectrum.

Key Differentiating Absorptions:

Functional GroupCharacteristic Absorption (cm⁻¹)Present in
O-H (alcohol) Broad, ~3200-3600 [4-Iodo-3-(trifluoromethyl)phenyl]methanol
C=O (aldehyde) Strong, sharp, ~1700 4-Iodo-3-(trifluoromethyl)benzaldehyde
C-H (aldehyde) Two weak peaks, ~2720 and ~2820 4-Iodo-3-(trifluoromethyl)benzaldehyde
C=O (carboxylic acid) Strong, sharp, ~1700 4-Iodo-3-(trifluoromethyl)benzoic acid
O-H (carboxylic acid) Very broad, ~2500-3300 4-Iodo-3-(trifluoromethyl)benzoic acid
C-O (alcohol) ~1000-1260 [4-Iodo-3-(trifluoromethyl)phenyl]methanol

The most telling sign of a successful reduction is the disappearance of the strong carbonyl (C=O) peak around 1700 cm⁻¹ from the spectra of the aldehyde and carboxylic acid precursors. Concurrently, the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the formation of the alcohol product, [4-Iodo-3-(trifluoromethyl)phenyl]methanol.[1] The very broad O-H stretch of the carboxylic acid, which often overlaps with C-H stretches, is replaced by the more distinct, though still broad, O-H stretch of the alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Ensure the solid sample is dry and place a small amount directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis: Identify the key functional group absorptions and compare the spectra of the precursors and the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Shift in the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The conversion of the aldehyde or carboxylic acid to an alcohol results in significant and predictable changes in the NMR spectra.

¹H NMR Spectroscopy: The Emergence of the Benzylic Protons

The most diagnostic change in the ¹H NMR spectrum is the appearance of a new signal corresponding to the benzylic methylene protons (-CH₂OH) in [4-Iodo-3-(trifluoromethyl)phenyl]methanol. This signal typically appears as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5-5.5 ppm.[2] The aldehydic proton of the precursor, a sharp singlet far downfield around 9-10 ppm, will be absent in the product's spectrum.[3] Similarly, the acidic proton of the carboxylic acid, a very broad singlet that can appear over a wide range (often >10 ppm), will also be absent. The aromatic protons will exhibit complex splitting patterns influenced by the iodo and trifluoromethyl substituents, but their chemical shifts will also experience subtle changes due to the alteration of the electronic nature of the benzylic substituent.

¹³C NMR Spectroscopy: Tracking the Carbonyl to Carbinol Transformation

The ¹³C NMR spectrum provides a clear confirmation of the functional group conversion. The highly deshielded carbonyl carbon of the aldehyde (~190 ppm) or the carboxylic acid (~170 ppm) will be replaced by the signal for the carbinol carbon (-CH₂OH) in the alcohol, which typically resonates in the much more shielded region of 60-70 ppm.

Comparative ¹H and ¹³C NMR Data (Predicted and Literature-Based)

CompoundKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)
[4-Iodo-3-(trifluoromethyl)phenyl]methanol ~4.7 (s, 2H, -CH₂OH) ~65 (-CH₂OH)
4-Iodo-3-(trifluoromethyl)benzaldehyde~10.0 (s, 1H, -CHO)~190 (-CHO)
4-Iodo-3-(trifluoromethyl)benzoic acid>10 (br s, 1H, -COOH)~170 (-COOH)

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Data Analysis: Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra, paying close attention to the diagnostic signals for the functional groups.

G cluster_workflow Spectroscopic Analysis Workflow start Sample (Precursor or Product) ir IR Spectroscopy start->ir Identify Functional Groups nmr NMR Spectroscopy start->nmr Determine Chemical Environment ms Mass Spectrometry start->ms Determine Molecular Weight & Fragmentation end Structural Confirmation ir->end nmr->end ms->end

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectra of the three compounds will all show a molecular ion peak corresponding to their respective molecular weights. However, their fragmentation patterns will differ significantly due to the different functional groups.

  • [4-Iodo-3-(trifluoromethyl)phenyl]methanol (MW: 302.03 g/mol ): The mass spectrum will likely show a prominent molecular ion peak. Key fragmentation pathways would involve the loss of a hydroxyl radical (•OH) to form a stable benzylic cation, or the loss of the entire hydroxymethyl group (•CH₂OH).[4] A peak at m/z 79 is also a common fragment for benzyl alcohols.[5]

  • 4-Iodo-3-(trifluoromethyl)benzaldehyde (MW: 300.02 g/mol ): A characteristic fragmentation of benzaldehydes is the loss of a hydrogen radical (•H) to form a stable acylium ion, followed by the loss of carbon monoxide (CO).[6][7]

  • 4-Iodo-3-(trifluoromethyl)benzoic acid (MW: 316.02 g/mol ): Benzoic acids typically fragment with the loss of a hydroxyl radical (•OH) to form a benzoyl cation, which can then lose CO. Decarboxylation (loss of CO₂) can also be observed.

Comparative Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected Key Fragments (m/z)
[4-Iodo-3-(trifluoromethyl)phenyl]methanol 302.03 [M]+, [M-OH]+, [M-CH₂OH]+
4-Iodo-3-(trifluoromethyl)benzaldehyde300.02[M]+, [M-H]+, [M-CHO]+
4-Iodo-3-(trifluoromethyl)benzoic acid316.02[M]+, [M-OH]+, [M-COOH]+

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic comparison of [4-Iodo-3-(trifluoromethyl)phenyl]methanol with its aldehyde and carboxylic acid precursors provides a clear and definitive method for monitoring the progress of the synthesis and confirming the identity of the final product. By carefully analyzing the characteristic changes in the IR, NMR, and Mass Spectra, researchers can confidently ensure the successful transformation of the functional groups and the purity of their target molecule. This multi-faceted spectroscopic approach is a cornerstone of modern chemical synthesis and drug development, ensuring the integrity and quality of every compound.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [online] Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [online] Available at: [Link]

  • Doc Brown. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [online] Available at: [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry. [online] Available at: [Link]

  • Doc Brown. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... [online] Available at: [Link]

  • California State University Stanislaus. Proton NMR Chemical Shifts. [online] Available at: [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79? [online] Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [online] Available at: [Link]

  • Let's Talk Academy. Benzoic Acid Mass Spectrum - CSIR NET LIFE SCIENCE COACHING. [online] Available at: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy - Chemistry. [online] Available at: [Link]

  • N/A. Table of Characteristic Proton NMR Shifts.
  • Bernstein Group. Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [online] Available at: [Link]

  • ResearchGate. Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. [online] Available at: [Link]

  • DTIC. Benzyl Alcohol-Water and -Ammonia Clusters: Ion Fragmentation and Chemistry. [online] Available at: [Link]

  • Canadian Science Publishing. Effect of substituents on the chemical shift of benzylic protons. [online] Available at: [Link]

  • N/A. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
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  • Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [online] Available at: [Link]

  • TutorChase. Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes. [online] Available at: [Link]

  • Orango. Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups. [online] Available at: [Link]

  • AccelaChem. 959632-19-0,[4-iodo-3-(trifluoromethyl)phenyl]methanol. [online] Available at: [Link]

  • AOBChem. 4-iodo-3-(trifluoromethyl)benzoic acid. [online] Available at: [Link]

  • N/A. INFRARED SPECTROSCOPY (IR).
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